N-Ethyl-2-(2-methoxyphenoxy)ethanamine
Description
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Properties
IUPAC Name |
N-ethyl-2-(2-methoxyphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-12-8-9-14-11-7-5-4-6-10(11)13-2/h4-7,12H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFTZNUFVREYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651094 | |
| Record name | N-Ethyl-2-(2-methoxyphenoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4766-09-0 | |
| Record name | N-Ethyl-2-(2-methoxyphenoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(2-methoxyphenoxy)ethylamine mechanism of action
An In-Depth Technical Guide for the Pharmacological Characterization of 2-(2-Methoxyphenoxy)ethylamine
Abstract
2-(2-Methoxyphenoxy)ethylamine is a well-established chemical entity, primarily recognized for its critical role as a synthetic intermediate in the manufacturing of high-profile pharmaceuticals, including Carvedilol and Tamsulosin.[1][2] Despite its prevalence in synthetic chemistry, its intrinsic pharmacological profile and specific mechanism of action remain largely unexplored in publicly available literature. The phenoxyethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous ligands targeting monoaminergic systems. This guide deviates from a traditional monograph on a known mechanism. Instead, it serves as a comprehensive, technically-grounded blueprint for researchers and drug development professionals. It outlines a systematic, hypothesis-driven workflow to thoroughly characterize the potential mechanism of action of 2-(2-methoxyphenoxy)ethylamine, from initial target screening to downstream signaling pathway analysis. This document provides the causal logic behind experimental choices, detailed, field-proven protocols, and frameworks for data interpretation, empowering research teams to unlock the potential pharmacological identity of this compound.
Introduction and Rationale for Pharmacological Investigation
2-(2-Methoxyphenoxy)ethylamine, also known as Guaiacoxyethylamine, is a key building block in the synthesis of drugs targeting the adrenergic system.[2][3][4] For instance, it is reacted with 4-(oxiran-2-ylmethoxy)-9H-carbazole to produce Carvedilol, a non-selective beta/alpha-1 blocker.[1] Its structural components—a primary amine, a flexible ethyl linker, and a methoxy-substituted phenyl ring—are suggestive of potential interactions with biogenic amine receptors. A speculative analysis suggests it may interact with serotonin (5-HT) receptors, and potentially other neurotransmitter systems like dopamine or norepinephrine, based on its molecular structure.[5]
This structural resemblance to known pharmacophores necessitates a formal investigation. Ascribing its utility solely to that of a passive intermediate may overlook potential intrinsic biological activity, off-target effects relevant to its parent drugs, or opportunities for new lead compound discovery.
This guide, therefore, presents a logical and robust experimental cascade designed to systematically de-orphanize the pharmacology of 2-(2-methoxyphenoxy)ethylamine.
Proposed Overall Investigation Workflow
The following workflow provides a high-level overview of the experimental strategy, beginning with broad screening to identify primary targets and progressively narrowing the focus to specific functional outcomes and signaling pathways.
Caption: Overall workflow for characterizing 2-(2-methoxyphenoxy)ethylamine.
Physicochemical Properties and Synthesis Overview
A foundational understanding of a compound's properties is critical for experimental design, including solvent selection and concentration calculations.
Table 1: Physicochemical Identifiers
| Property | Value | Source |
| IUPAC Name | 2-(2-methoxyphenoxy)ethan-1-amine | |
| CAS Number | 1836-62-0 | [6][7] |
| Molecular Formula | C₉H₁₃NO₂ | [7] |
| Molecular Weight | 167.21 g/mol | [7] |
| Appearance | Colorless or light yellow liquid/oil | [8] |
| Boiling Point | 98°C @ 0.4 mmHg | [4] |
| Solubility | Difficult to mix in water | [4][8] |
| SMILES | COC1=CC=CC=C1OCCN | |
| InChIKey | CKJRKLKVCHMWLV-UHFFFAOYSA-N |
Synthesis Note: The synthesis of 2-(2-methoxyphenoxy)ethylamine is well-documented in patent literature, often starting from guaiacol (2-methoxyphenol). One common route involves the reaction of guaiacol with 1,2-dihaloethane followed by amination.[1][3] For research purposes, it is readily available from commercial chemical suppliers.[4][6]
Phase 1: Primary Target Identification
Causality: The primary objective of this phase is to determine if the compound physically interacts with a panel of plausible biological targets. Without evidence of binding, functional assays are premature. We employ high-sensitivity, high-throughput methods to cast a wide net based on the compound's structural alerts.
Radioligand Binding Assays for Receptor Affinity
Radioligand binding is the gold-standard for quantifying the affinity of a compound for a receptor.[9] A competitive displacement assay is the most efficient format for screening, where the test compound's ability to displace a known high-affinity radioligand from the receptor is measured.[10]
Experimental Protocol: Competitive Radioligand Binding (Filtration Method)
-
Receptor Preparation: Utilize commercially available membrane preparations or prepare from cell lines overexpressing the human receptor of interest (e.g., HEK293 or CHO cells). Protein concentration should be determined via a Bradford or BCA assay.
-
Assay Buffer Preparation: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). The exact composition may vary depending on the specific receptor.
-
Reaction Setup (96-well plate format):
-
Total Binding Wells: Add membrane preparation, a fixed concentration of radioligand (typically at its Kd value), and assay buffer.
-
Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, non-labeled competitor ligand to saturate all specific binding sites.
-
Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of 2-(2-methoxyphenoxy)ethylamine (e.g., from 10 nM to 100 µM).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[11] This must be determined in preliminary kinetic experiments.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B).[9] This traps the membrane-bound radioligand on the filter.
-
Washing: Quickly wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[12]
-
Quantification: Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of 2-(2-methoxyphenoxy)ethylamine.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 2: Hypothetical Target Panel and Data Summary for Binding Assays
| Target | Radioligand | Ki (nM) for 2-(2-methoxyphenoxy)ethylamine |
| Adrenergic α₁ | [³H]-Prazosin | Experimental Value |
| Adrenergic α₂ | [³H]-Rauwolscine | Experimental Value |
| Adrenergic β₁ | [³H]-CGP-12177 | Experimental Value |
| Adrenergic β₂ | [³H]-Dihydroalprenolol | Experimental Value |
| Serotonin 5-HT₁ₐ | [³H]-8-OH-DPAT | Experimental Value |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | Experimental Value |
| Dopamine D₂ | [³H]-Spiperone | Experimental Value |
Monoamine Oxidase (MAO) Inhibition Assays
Causality: As a primary amine, 2-(2-methoxyphenoxy)ethylamine is a structural substrate for monoamine oxidases (MAO-A and MAO-B), enzymes that catabolize neurotransmitters. Inhibition of these enzymes is a key therapeutic strategy for depression and neurodegenerative diseases.[13][14]
Experimental Protocol: Fluorometric MAO-A/B Inhibition Assay
This protocol is based on the principle that MAO activity produces hydrogen peroxide (H₂O₂), which can be detected with a fluorometric probe.[15]
-
Enzyme Preparation: Use recombinant human MAO-A or MAO-B enzymes.
-
Reagent Preparation:
-
MAO Substrate: Use a specific substrate for each isoform (e.g., p-tyramine).
-
Detection Reagent: Prepare a working solution containing Horseradish Peroxidase (HRP) and a fluorometric probe (e.g., Amplex Red).
-
-
Reaction Setup (96-well black plate):
-
Add MAO-A or MAO-B enzyme to wells.
-
Add serial dilutions of 2-(2-methoxyphenoxy)ethylamine or a known inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) for control.
-
Pre-incubate for 15 minutes at 37°C.
-
-
Initiate Reaction: Add the substrate/detection reagent mix to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader. Measure fluorescence intensity (e.g., Ex/Em = 535/587 nm) every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition against the log concentration of 2-(2-methoxyphenoxy)ethylamine to determine the IC₅₀ value.
-
Phase 2: Functional Activity Assessment
Causality: Once binding affinity is established for a G-protein coupled receptor (GPCR), the functional consequence of that binding must be determined. The compound could be an agonist (activates the receptor), an antagonist (blocks the agonist from activating), or an inverse agonist (reduces basal receptor activity). Measuring the levels of key second messengers like cyclic AMP (cAMP) or detecting the phosphorylation of downstream kinases like ERK provides this functional readout.
cAMP Accumulation Assay for Gs/Gi-Coupled Receptors
This assay is critical for receptors that signal through adenylyl cyclase. Gs-coupled receptors increase cAMP levels, while Gi-coupled receptors decrease them.[16][17]
Caption: Simplified Gs/Gi-coupled receptor signaling pathway.
Experimental Protocol: HTRF-Based cAMP Assay
-
Cell Culture: Use a cell line stably expressing the target receptor. Seed cells in a 384-well plate and grow to confluency.[17]
-
Compound Preparation:
-
Agonist Mode: Prepare serial dilutions of 2-(2-methoxyphenoxy)ethylamine in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (to prevent cAMP degradation).
-
Antagonist Mode: Prepare serial dilutions of 2-(2-methoxyphenoxy)ethylamine. Also prepare a solution of a known agonist for the receptor at its EC₈₀ concentration.
-
-
Cell Stimulation:
-
Agonist Mode: Add the diluted compound to the cells and incubate for 30 minutes at 37°C.
-
Antagonist Mode: Pre-incubate the cells with the diluted compound for 15-30 minutes, then add the agonist and incubate for another 30 minutes.
-
-
Cell Lysis and Detection: Add the lysis buffer containing the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog). Incubate for 60 minutes at room temperature.[18][19]
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the 665/620 ratio, which is inversely proportional to the amount of cAMP produced. Plot the ratio against the log concentration of the test compound to determine EC₅₀ (agonist) or IC₅₀ (antagonist) values.
Phospho-ERK1/2 (pERK) Western Blot for MAPK Pathway Activation
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the phosphorylation of ERK1/2, is a common downstream signaling event for many GPCRs (especially Gq-coupled) and Receptor Tyrosine Kinases (RTKs).[20]
Caption: Simplified MAPK/ERK signaling cascade.
Experimental Protocol: pERK Western Blot
-
Cell Culture and Starvation: Plate cells expressing the target receptor. Once they reach ~80% confluency, serum-starve them overnight to reduce basal ERK phosphorylation.
-
Cell Treatment: Treat cells with varying concentrations of 2-(2-methoxyphenoxy)ethylamine for a short duration (e.g., 5-15 minutes). Include positive and negative controls.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.[21]
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.[24]
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody that detects total ERK1/2.[22]
-
Densitometry Analysis: Quantify the band intensity for both p-ERK and total ERK. Calculate the p-ERK/total-ERK ratio for each sample and plot against the log concentration of the compound to determine the EC₅₀.
Table 3: Hypothetical Data Summary for Functional Assays
| Assay | Target Receptor | Mode | Result (EC₅₀ / IC₅₀) | Efficacy (% of Control Agonist) |
| cAMP | Adrenergic β₂ | Agonist | Experimental Value | Experimental Value |
| cAMP | Serotonin 5-HT₁ₐ | Antagonist | Experimental Value | N/A |
| pERK | Serotonin 5-HT₂ₐ | Agonist | Experimental Value | Experimental Value |
Conclusion and Future Directions
This guide provides a rigorous, multi-faceted framework for the initial pharmacological characterization of 2-(2-methoxyphenoxy)ethylamine. By progressing logically from binding to function, researchers can efficiently determine if this compound possesses intrinsic biological activity, identify its primary molecular targets, and elucidate its mechanism of action.
Positive findings from this workflow—such as potent and selective activity at a specific receptor—would warrant further investigation, including:
-
Selectivity Profiling: Expanded binding and functional screening against a wider panel of receptors, ion channels, and transporters.
-
In Vivo Studies: Evaluation of the compound's effects in relevant animal models of disease.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency, selectivity, and pharmacokinetic properties.
While its role as a chemical intermediate is secure, a thorough execution of the protocols outlined herein will definitively answer the question of whether 2-(2-methoxyphenoxy)ethylamine is merely a stepping stone in synthesis or a pharmacologically active entity in its own right.
References
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2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price. IndiaMART. [Link]
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2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2. PubChem. [Link]
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2-(2-Methoxyphenoxy)ethylamine. Vihita Bio-Chem Pvt. Ltd. [Link]
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cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol. [Link]
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In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. PubMed Central. [Link]
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Western blot band for Erk and phopho(p). ResearchGate. [Link]
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Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. [Link]
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Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PubMed Central. [Link]
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In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]
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Ligand-Based Virtual Screening for the Inhibitors of Monoamine Oxidase B. Bentham Science. [Link]
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Radioligand Binding Assay. Gifford Bioscience. [Link]
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cAMP Accumulation Assay. Creative BioMart. [Link]
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Monoamine Oxidase Assays. Cell Biolabs, Inc. [Link]
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Receptor Binding Assays. MilliporeSigma. [Link]
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2-(2-Methoxyphenoxy)ethylamine Analytical Chemistry. Chemdad. [Link]
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Predicting monoamine oxidase inhibitory activity through ligand-based models. PubMed. [Link]
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ERK by Westerns. Protocol Online. [Link]
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Two methoxy derivatives of resveratrol...suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways. PubMed Central. [Link]
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An In-Depth Technical Guide to the Physicochemical Characterization of 2-(2-Methoxyphenoxy)ethylamine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-(2-methoxyphenoxy)ethylamine hydrochloride, a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Recognizing the critical role of solubility in drug development and formulation, this document outlines detailed, field-proven protocols for the experimental determination of aqueous and solvent solubility via the universally recognized shake-flask method, in accordance with OECD Guideline 105. Furthermore, a validated protocol for the determination of the acid dissociation constant (pKa) using potentiometric titration is presented. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies to enable the generation of reliable and reproducible data essential for regulatory submissions and successful formulation development.
Introduction: The Significance of 2-(2-Methoxyphenoxy)ethylamine Hydrochloride
2-(2-Methoxyphenoxy)ethylamine hydrochloride is a primary amine salt that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its most notable application is as a key intermediate in the production of Carvedilol, a widely used beta-blocker for the treatment of heart failure and high blood pressure.[1] Given its importance in the pharmaceutical manufacturing chain, a thorough understanding of its physicochemical properties is paramount for process optimization, formulation design, and ensuring the quality and efficacy of the final drug product.
The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of the parent amine. Solubility, in particular, is a cornerstone of drug development, directly influencing a compound's dissolution rate, bioavailability, and overall therapeutic effectiveness. This guide, therefore, places a strong emphasis on robust methodologies for determining this critical parameter.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 2-(2-methoxyphenoxy)ethylamine and its hydrochloride salt is presented in Table 1. It is important to note that while some properties are well-documented, quantitative solubility data in various solvents remains sparse in publicly available literature. The protocols outlined in this guide are designed to address this gap.
| Property | Value | Source |
| Chemical Name | 2-(2-Methoxyphenoxy)ethylamine hydrochloride | N/A |
| Synonyms | 1-(2-Aminoethoxy)-2-methoxybenzene hydrochloride | [2] |
| CAS Number | 64464-07-9 | [2][3] |
| Molecular Formula | C₉H₁₄ClNO₂ | [3] |
| Molecular Weight | 203.67 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 107-109°C | [4] |
| Predicted pKa (free base) | 8.55 ± 0.10 | [5][6] |
| Qualitative Aqueous Solubility | Highly soluble in water | N/A |
| Qualitative Solvent Solubility | Slightly soluble in DMSO and Methanol | [4] |
The Principle of Solubility and Influencing Factors
The solubility of an ionizable compound like 2-(2-methoxyphenoxy)ethylamine hydrochloride is intrinsically linked to its pKa and the pH of the medium. The pKa is the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a primary amine, the equilibrium is as follows:
R-NH₃⁺ ⇌ R-NH₂ + H⁺
At a pH below the pKa, the ionized form (R-NH₃⁺) predominates, which is generally more water-soluble. Conversely, at a pH above the pKa, the non-ionized (free base) form (R-NH₂) is more prevalent, which tends to be less soluble in aqueous media but more soluble in organic solvents. The predicted pKa of 8.55 for the free base suggests that the hydrochloride salt will be highly soluble in acidic and neutral aqueous solutions.[5][6]
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[7] It involves agitating an excess amount of the solid compound in a specific solvent system until equilibrium is achieved, followed by the quantification of the dissolved solute in the supernatant. This protocol is based on the principles outlined in the OECD Guideline 105.[8][9][10]
Causality Behind Experimental Choices
-
Excess Solid: The presence of undissolved solid material is crucial to ensure that the solution is saturated and that a true equilibrium between the solid and dissolved states is reached.[7]
-
Equilibration Time: Sufficient time is required for the dissolution process to reach a steady state. This is typically determined by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration no longer increases.[7] For many compounds, 18-24 hours is sufficient.[11]
-
Temperature Control: Solubility is a temperature-dependent property. Therefore, maintaining a constant and defined temperature (e.g., 25°C or 37°C) is critical for reproducibility and relevance to physiological conditions.
-
Phase Separation: It is imperative to completely separate the undissolved solid from the saturated solution before analysis to avoid artificially inflated solubility values. Centrifugation followed by filtration is a robust method to achieve this.
-
Validated Analytical Method: The use of a specific and validated analytical technique, such as High-Performance Liquid Chromatography (HPLC), is essential for the accurate quantification of the dissolved compound.
Step-by-Step Methodology
-
Preparation:
-
Add an excess amount of 2-(2-methoxyphenoxy)ethylamine hydrochloride to a series of clear glass vials. The exact amount should be enough to ensure a visible amount of solid remains at the end of the experiment.
-
To each vial, add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, methanol).
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C) and agitate for a predetermined time (e.g., 24 hours) to reach equilibrium.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter into a clean vial for analysis. Discard the first few drops of the filtrate to prevent any potential adsorption onto the filter membrane.
-
-
Analysis:
-
Prepare a series of calibration standards of 2-(2-methoxyphenoxy)ethylamine hydrochloride of known concentrations in the same solvent used for the solubility experiment.
-
Analyze the filtered sample and the calibration standards using a validated HPLC method.
-
Determine the concentration of the dissolved compound in the sample by comparing its response to the calibration curve.
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or mol/L.
-
The experiment should be performed in triplicate to ensure the precision of the results.
-
Experimental Workflow Diagram
Caption: Workflow for Shake-Flask Solubility Determination.
Experimental Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining the pKa of an ionizable compound.[12] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while monitoring the pH. The pKa is determined from the resulting titration curve.
Causality Behind Experimental Choices
-
Constant Ionic Strength: Maintaining a constant ionic strength, typically with a background electrolyte like KCl, is important because the pKa is an equilibrium constant that can be influenced by the ionic environment of the solution.[13]
-
Carbonate-Free Titrant: When titrating with a base (e.g., NaOH), it is crucial to use a carbonate-free solution. Dissolved carbon dioxide from the atmosphere can form carbonic acid, which will react with the titrant and introduce errors in the determination of the equivalence point.[12]
-
Precise pH Measurement: The accuracy of the pKa determination is directly dependent on the precision of the pH measurements. A properly calibrated pH meter with a suitable electrode is essential.
-
Titration Curve Analysis: The pKa value is found at the half-equivalence point, where half of the compound has been neutralized. At this point, the concentrations of the acidic and basic forms of the compound are equal, and the pH is equal to the pKa.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh a known amount of 2-(2-methoxyphenoxy)ethylamine hydrochloride and dissolve it in a known volume of purified water to create a solution of known concentration (e.g., 1 mM).[13][14]
-
Add a background electrolyte, such as KCl, to maintain a constant ionic strength (e.g., 0.15 M).[13]
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong, carbonate-free base (e.g., 0.1 M NaOH).[13][14]
-
-
Titration:
-
Place the solution of the compound in a jacketed beaker to maintain a constant temperature and place it on a magnetic stirrer.
-
Immerse a calibrated pH electrode into the solution.
-
Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.[14]
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be determined from the first or second derivative of the titration curve.
-
Determine the volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point).
-
The pH at the half-equivalence point is equal to the pKa of the compound.
-
-
Data Reporting:
-
Report the determined pKa value, including the temperature at which the measurement was performed.
-
The experiment should be repeated at least three times to ensure reproducibility.
-
Experimental Workflow Diagram
Caption: Workflow for pKa Determination by Potentiometric Titration.
Conclusion
The successful development of any pharmaceutical product relies on a solid foundation of physicochemical data. For a critical intermediate like 2-(2-methoxyphenoxy)ethylamine hydrochloride, understanding its solubility and ionization behavior is not merely an academic exercise but a prerequisite for efficient process development and rational formulation design. While readily available quantitative solubility data is limited, this guide provides the necessary theoretical framework and detailed, validated experimental protocols to empower researchers to generate this crucial information. By adhering to these standardized methods, drug development professionals can ensure the integrity of their data, leading to more robust and reliable product development outcomes.
References
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PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. National Center for Biotechnology Information. Retrieved from [Link]
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Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Retrieved from [Link]
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Swarthmore College. (n.d.). Guide for Writing in Chemistry. Swarthmore College. Retrieved from [Link]
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Chongqing Chemdad Co. (n.d.). 2-(2-Methoxyphenoxy)ethylamine Analytical Chemistry. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Anatolian Journal of Pharmaceutical Sciences, 5(1), 1-6. Retrieved from [Link]
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East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Monoprotic Acid. Retrieved from [Link]
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Enago Academy. (2018, January 4). How to Write Chemical Compound Names in Journal Manuscripts (Part 3). Retrieved from [Link]
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Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]
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Davit, B. M., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-11. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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My GCSE Science. (2024, October 3). Top tips for writing chemical formulae. Retrieved from [Link]
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Scymaris. (n.d.). Water Solubility. Retrieved from [Link]
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Glomme, A., & Bergström, C. A. (2005). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmacy and Pharmacology, 57(5), 583-589. Retrieved from [Link]
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Avdeef, A. (2007). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
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Melissa Maribel. (2017, September 24). Naming Ionic and Molecular Compounds | How to Pass Chemistry [Video]. YouTube. Retrieved from [Link]
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IUCLID. (n.d.). E.4.10. [4.9] Solubility in organic solvents / fat solubility. Retrieved from [Link]
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An In-Depth Technical Guide to N-Ethyl-2-(2-methoxyphenoxy)ethanamine (CAS 4766-09-0)
A Note to the Researcher: Information regarding N-Ethyl-2-(2-methoxyphenoxy)ethanamine (CAS 4766-09-0) is not extensively available in publicly accessible scientific literature and safety databases. This guide has been compiled based on available data for the specified compound and its close structural analog, 2-(2-Methoxyphenoxy)ethylamine (CAS 1836-62-0), a well-documented pharmaceutical intermediate. Interpretations and proposed methodologies are grounded in established chemical principles and should be approached with standard laboratory prudence.
Section 1: Compound Profile and Physicochemical Properties
This compound is a secondary amine derivative characterized by an ethyl group attached to the nitrogen atom of 2-(2-methoxyphenoxy)ethylamine. This structural modification influences its physical and chemical properties, potentially affecting its reactivity, solubility, and biological interactions compared to its primary amine counterpart.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4766-09-0 | - |
| Molecular Formula | C₁₁H₁₇NO₂ | - |
| Molecular Weight | 195.26 g/mol | - |
| Appearance | Not explicitly documented; likely a liquid or low-melting solid | Inferred |
Section 2: Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway 1: Reductive Amination
This approach is a cornerstone of amine synthesis, offering high selectivity and mild reaction conditions. It involves the reaction of 2-(2-methoxyphenoxy)acetaldehyde with ethylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Caption: Proposed Reductive Amination Workflow for this compound Synthesis.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 2-(2-methoxyphenoxy)acetaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at 0 °C, add ethylamine (1.1-1.5 eq).
-
Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture back to 0 °C and add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Proposed Synthetic Pathway 2: N-Alkylation
This classical method involves the direct alkylation of the precursor primary amine, 2-(2-methoxyphenoxy)ethylamine, with an ethylating agent. A critical consideration for this pathway is the potential for over-alkylation to form the tertiary amine.
Caption: Proposed N-Alkylation Workflow for this compound Synthesis.
Experimental Protocol: N-Alkylation
-
Reaction Setup: Dissolve 2-(2-methoxyphenoxy)ethylamine (1.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or triethylamine (Et₃N, 1.5-2.0 eq).
-
Alkylation: To the stirred suspension, add an ethylating agent like ethyl iodide or ethyl bromide (1.0-1.2 eq) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture (e.g., to 50-70 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, filter off the solid base, and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Section 3: Applications in Pharmaceutical Synthesis
While direct applications of this compound are not widely reported, its structural similarity to 2-(2-methoxyphenoxy)ethylamine suggests its potential use as a key intermediate in the synthesis of pharmaceutical compounds. The primary amine analog is a known precursor for Carvedilol, a non-selective beta-blocker and alpha-1 blocker used to treat heart failure and high blood pressure.[1][2]
The use of N-substituted analogs in the synthesis of such compounds can be a strategic approach to modulate the reactivity of the amine and potentially avoid the formation of certain impurities.[3]
Section 4: Safety and Handling
No specific Material Safety Data Sheet (MSDS) or comprehensive toxicological data for this compound (CAS 4766-09-0) is publicly available. Therefore, it is imperative to handle this compound with the utmost caution, assuming it may possess hazards similar to or greater than its primary amine analog.
For 2-(2-Methoxyphenoxy)ethylamine (CAS 1836-62-0), the following hazards are identified:
-
Acute Toxicity: Harmful if swallowed.[4]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[4]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[4]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5][6]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[5][6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7]
Section 5: Conclusion and Future Perspectives
This compound represents a potentially valuable, yet under-documented, chemical entity. While its physicochemical properties and synthetic routes can be inferred from established chemical principles, a clear need exists for experimental validation and comprehensive characterization. Future research efforts should focus on developing and publishing a robust synthesis protocol, acquiring detailed analytical data (NMR, IR, MS), and conducting thorough toxicological assessments. Such data would be invaluable for its potential application in medicinal chemistry and drug development, particularly in the synthesis of novel analogs of existing pharmaceuticals like Carvedilol.
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An In-depth Technical Guide to 2-(2-methoxyphenoxy)ethylamine (CAS 1836-62-0): Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-(2-methoxyphenoxy)ethylamine, a pivotal chemical intermediate in modern pharmaceutical manufacturing. Targeted at researchers, chemists, and drug development professionals, this document delves into the core physicochemical properties, prevalent synthetic routes, analytical methodologies, and critical applications of this compound, grounding theoretical knowledge in practical, field-proven insights.
Introduction: Strategic Importance in Pharmaceutical Synthesis
2-(2-methoxyphenoxy)ethylamine, also known by synonyms such as Guaiacoxyethylamine and 1-(2-Aminoethoxy)-2-methoxybenzene, is a substituted ethylamine derivative.[1][2][3] Its molecular structure, featuring a methoxyphenoxy group attached to an ethylamine backbone, makes it a versatile building block in organic synthesis.[2] The compound's primary significance lies in its role as a key starting material and critical intermediate for the synthesis of several active pharmaceutical ingredients (APIs).[2][3][4]
Most notably, it is indispensable in the production of Carvedilol, a widely prescribed nonselective beta-blocker used to treat heart failure and hypertension.[2][3][5] It is also a precursor in the synthesis of other drugs like Amosulalol and Tamsulosin.[3][6] The purity, reactivity, and availability of this intermediate directly impact the efficiency, yield, and safety profile of the final API manufacturing process, making a deep understanding of its properties essential for pharmaceutical chemists.
Core Chemical and Physical Properties
A thorough grasp of the compound's properties is fundamental for its effective handling, storage, and application in synthetic chemistry. The data presented below is compiled from various authoritative sources and commercial suppliers.
Identifiers and General Data
This table summarizes the key identifiers for 2-(2-methoxyphenoxy)ethylamine.
| Property | Value | Source(s) |
| CAS Number | 1836-62-0 | [1][3][5][7][8] |
| Molecular Formula | C₉H₁₃NO₂ | [1][2][5][8] |
| Molecular Weight | 167.21 g/mol | [1][5][8] |
| IUPAC Name | 2-(2-methoxyphenoxy)ethanamine | [1][5] |
| Common Synonyms | Guaiacoxyethylamine, Carvedilol Related Compound E, 1-(2-Aminoethoxy)-2-methoxybenzene | [1][3][7] |
| InChI Key | CKJRKLKVCHMWLV-UHFFFAOYSA-N | [1][5] |
| SMILES | COC1=CC=CC=C1OCCN | [1][5] |
Physicochemical Properties
These properties are critical for process design, including reaction setup, solvent selection, and purification procedures.
| Property | Value | Notes | Source(s) |
| Appearance | Clear, colorless to pale yellow liquid/oil | [8][9] | |
| Boiling Point | 98 °C @ 0.4 mmHg; ~275-277 °C (atmospheric) | High boiling point necessitates vacuum distillation for purification. | [5][9][10] |
| Density | ~1.11 g/cm³ | [5][9][10] | |
| Solubility | Difficult to mix with water. Soluble in organic solvents (e.g., ethanol, methanol). | Immiscibility with water is leveraged in work-up procedures. | [5][9][10][11] |
| pKa | 8.55 ± 0.10 (Predicted) | Reflects the basicity of the primary amine group. | [10] |
| Sensitivity | Air Sensitive | Requires storage under an inert atmosphere to prevent degradation. | [5][10] |
Synthesis Methodologies: A Comparative Analysis
The industrial and laboratory-scale synthesis of 2-(2-methoxyphenoxy)ethylamine has evolved to improve safety, yield, and cost-effectiveness. Below, we explore common synthetic pathways, explaining the rationale behind their design.
Diagram: Synthetic Pathways Overview
Caption: Comparison of a classic multi-step Gabriel synthesis versus a modern one-pot approach.
Protocol 1: Gabriel Synthesis Pathway
This classic method offers robust and predictable outcomes but involves multiple steps and potentially hazardous reagents. The core principle is the use of potassium phthalimide as an ammonia surrogate to prevent over-alkylation, a common side reaction with primary amines.
Rationale: The phthalimide group acts as a protecting group for the amine, allowing for a clean nucleophilic substitution (Sₙ2) reaction. Subsequent deprotection releases the desired primary amine. While effective, this route's process mass intensity can be high, and the use of reagents like hydrazine hydrate for deprotection is often avoided in commercial manufacturing due to its toxicity.[6] An alternative using potassium hydroxide (KOH) for hydrolysis is a safer, more environmentally benign choice.[6]
Step-by-Step Methodology:
-
Step A: Alkylation. React guaiacol with a 1,2-dihaloethane (e.g., 1,2-dichloroethane) under basic conditions to form 1-chloro-2-(2-methoxyphenoxy)ethane.
-
Step B: Phthalimide Substitution. React 1-chloro-2-(2-methoxyphenoxy)ethane with potassium phthalimide in a polar aprotic solvent like DMF.[6] The reaction is typically heated to drive the Sₙ2 reaction to completion.
-
Step C: Deprotection (Hydrolysis). The resulting N-[2-(2-methoxyphenoxy)ethyl]phthalimide intermediate is treated with a strong base, such as potassium hydroxide, in an aqueous or alcoholic solution.[6][12] The mixture is heated under reflux for several hours.
-
Work-up and Purification. After cooling, the reaction mixture is quenched with water. The product, being an organic base, is extracted into an organic solvent (e.g., dichloromethane) after adjusting the pH. The combined organic layers are dried and concentrated. The crude product is then purified by vacuum distillation to yield the final high-purity liquid.
Protocol 2: One-Pot Synthesis from Guaiacol, Urea, and Ethanolamine
This modern approach streamlines the process, significantly improving operational efficiency and reducing waste. It avoids costly or hazardous reagents by generating the key reactive species in situ.[13]
Rationale: This innovative method leverages the reaction of urea and ethanolamine to form 2-oxazolidone in the reaction vessel, which then reacts directly with guaiacol under alkaline catalysis to yield the final product.[13] This avoids the direct use of expensive 2-oxazolidone and eliminates multiple intermediate isolation steps, aligning with the principles of green chemistry.
Step-by-Step Methodology: [13]
-
Charging the Reactor. To a suitable reactor, add guaiacol, urea, ethanolamine, potassium hydroxide (catalyst), and a high-boiling solvent like mesitylene.[13] A typical molar ratio is 1:1.6:1.6:0.1 (guaiacol:urea:ethanolamine:KOH).[13]
-
First Heating Stage. Heat the mixture gradually (e.g., 10°C/hour) to a target temperature of 170°C and hold for 6-20 hours.[13] During this stage, 2-oxazolidone is formed and reacts with guaiacol.
-
Second Stage. Add ethylenediamine to the reaction mixture and hold at temperature for a second period to ensure complete conversion and facilitate the final amine formation.[13]
-
Work-up and Isolation. Cool the reaction mass. Add water and an appropriate organic solvent for extraction. Wash the organic layer to remove salts and impurities.
-
Purification. Concentrate the organic phase under reduced pressure to obtain the crude product as a brown-black liquid, which can be further purified by vacuum distillation.[13]
Key Applications in Drug Development
The primary utility of 2-(2-methoxyphenoxy)ethylamine is as a nucleophile in the synthesis of larger, more complex molecules with therapeutic value.
Diagram: Role in Carvedilol Synthesis
Caption: The key reaction step in Carvedilol synthesis.
The synthesis of Carvedilol involves an epoxide ring-opening reaction.[5][6] The primary amine group of 2-(2-methoxyphenoxy)ethylamine acts as the nucleophile, attacking the epoxide ring of 4-(oxiran-2-ylmethoxy)-9H-carbazole. This reaction forms the characteristic secondary amine and hydroxyl group linkage found in the final Carvedilol molecule. The stereochemistry and purity of the starting amine are critical to ensure the desired pharmacological activity and minimize impurities in the final drug product.
Analytical Characterization and Quality Control
Ensuring the purity and identity of 2-(2-methoxyphenoxy)ethylamine is a non-negotiable aspect of its use in pharmaceutical manufacturing. Reference standards are available for analytical development and validation, often characterized under ISO 17025.[7]
Protocol 3: Purity Assessment by Gas Chromatography (GC)
Rationale: Gas chromatography is an ideal technique for assessing the purity of volatile and thermally stable compounds like 2-(2-methoxyphenoxy)ethylamine. It effectively separates the main component from residual starting materials, solvents, and synthesis by-products.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or dichloromethane). A typical concentration is ~1 mg/mL.
-
Instrument Setup:
-
Column: Use a non-polar or mid-polarity capillary column (e.g., DB-5 or equivalent).
-
Injector: Set to a temperature of ~250°C in split mode.
-
Detector: Use a Flame Ionization Detector (FID), set to ~280°C.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of ~250°C. Hold for 5-10 minutes.
-
Carrier Gas: Helium or Hydrogen.
-
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Data Interpretation: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram (Area % method). An assay of >95% or >99% is common depending on the grade.[3][8]
Safety, Handling, and Storage
Proper handling procedures are crucial due to the compound's hazardous properties.
Hazard Identification
The compound is classified under multiple GHS hazard categories.
| GHS Hazard Code | Description | Notes | Source(s) |
| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4). | [1] |
| H314 / H318 | Causes severe skin burns and eye damage | Corrosive (Category 1). Requires immediate and thorough rinsing upon contact. | [1][11] |
| UN Number | UN2735 | AMINES, LIQUID, CORROSIVE, N.O.S. | [5][11] |
| Packing Group | III | [11] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[11]
-
Ventilation: Handle exclusively in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[11]
-
Storage: The compound is air-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[5][9][10] Keep in a cool, dry, and dark place away from incompatible materials like strong oxidizing agents.[5][9][11]
Conclusion
2-(2-methoxyphenoxy)ethylamine (CAS 1836-62-0) is more than just a chemical reagent; it is a critical enabler in the production of life-saving medications. For scientists and developers, a mastery of its properties, synthetic nuances, and analytical controls is fundamental to achieving efficient, safe, and scalable pharmaceutical manufacturing. As synthetic methodologies continue to advance, the focus will remain on developing even more sustainable and cost-effective routes to this high-value intermediate, further solidifying its importance in the drug development landscape.
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An In-depth Technical Guide to 2-(2-Methoxyphenoxy)ethanamine and its N-Ethyl Derivative: Synthesis, Properties, and Pharmaceutical Significance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-(2-methoxyphenoxy)ethanamine scaffold is a cornerstone in the synthesis of several critical cardiovascular and urological therapeutics. While the primary amine, 2-(2-methoxyphenoxy)ethanamine (CAS No. 1836-62-0), is a well-documented and industrially significant intermediate, its N-ethyl derivative, N-Ethyl-2-(2-methoxyphenoxy)ethanamine, is not described in the current scientific or patent literature. This guide provides a comprehensive review of the core moiety, detailing its synthesis, chemical properties, and critical role in drug development. Furthermore, leveraging established principles of medicinal and synthetic chemistry, this document outlines logical pathways for the synthesis of the N-ethyl derivative and offers expert insights into its potential physicochemical and pharmacological properties.
Part 1: The Core Moiety: 2-(2-Methoxyphenoxy)ethanamine
This section focuses on the parent compound, a vital building block in modern pharmaceuticals.
Introduction and Pharmaceutical Significance
2-(2-Methoxyphenoxy)ethanamine is a primary amine that serves as a pivotal intermediate in the synthesis of multiple blockbuster drugs.[1] Its structure, featuring a guaiacol (2-methoxyphenol) moiety linked by an ether to an ethylamine chain, provides a versatile template for creating complex active pharmaceutical ingredients (APIs).[2]
Its most notable applications are in the production of:
-
Carvedilol: A non-selective beta/alpha-1 blocker used to treat heart failure and high blood pressure.[1][3] 2-(2-Methoxyphenoxy)ethanamine forms the side chain that is crucial for the drug's beta-blocking activity.
-
Tamsulosin: An α1a-selective alpha blocker used in the treatment of benign prostatic hyperplasia.[4]
-
Amosulalol: An alpha- and beta-blocker used for hypertension.[1][3]
The high purity and stable formulation of this intermediate are paramount, as they directly impact the safety and efficacy of the final drug products.[2]
Physicochemical Properties and Identification
Correctly identifying and characterizing this starting material is fundamental. The key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1836-62-0 | [1][5] |
| Molecular Formula | C₉H₁₃NO₂ | [5] |
| Molecular Weight | 167.21 g/mol | [5] |
| Appearance | Clear, colorless to light yellow/brown liquid or oil | [6] |
| Boiling Point | 98 °C at 0.4 mmHg | [6] |
| Density | ~1.11 g/cm³ | [6] |
| Solubility | Soluble in organic solvents like ethanol and methanol; slightly soluble in water. | [2] |
| Synonyms | 1-(2-Aminoethoxy)-2-methoxybenzene, Guaiacoxyethylamine, 2-(o-Methoxyphenoxy)ethylamine | [1][5] |
Synthesis Methodologies: An Overview
The industrial synthesis of 2-(2-methoxyphenoxy)ethanamine has evolved to avoid hazardous reagents and improve yield and safety. Several patented routes are noteworthy for their strategic choices.
This classic method for forming primary amines involves the reaction of a haloalkane with potassium phthalimide, followed by hydrolysis or hydrazinolysis.
-
Step 1: Ether Formation: Guaiacol is reacted with 1,2-dichloroethane to form 1-(2-chloroethoxy)-2-methoxybenzene.
-
Step 2: Phthalimide Alkylation: The resulting chloro-intermediate is reacted with potassium phthalimide.
-
Step 3: Deprotection: The phthalimide group is removed, typically using hydrazine hydrate, to yield the final primary amine.
Causality Insight: While effective, this route's commercial viability is hampered by the high cost of potassium phthalimide and the toxicity of hydrazine hydrate.[4]
This approach builds the ethylamine chain via a nitrile intermediate.
-
Step 1: Cyanomethylation: Guaiacol is reacted with bromoacetonitrile in the presence of a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).
-
Step 2: Reduction: The resulting nitrile is reduced to the primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Causality Insight: This pathway is often avoided in large-scale commercial manufacturing due to the significant hazards associated with reagents like NaH and LiAlH₄, which are pyrophoric and react violently with water.[4]
Innovations have led to more cost-effective and safer one-pot procedures.
-
Methodology: This process involves reacting guaiacol, urea, and ethanolamine in a high-boiling solvent like mesitylene. These reagents first form 2-oxazolidone in situ, which then reacts with guaiacol under basic catalysis (e.g., potassium hydroxide) to generate the target compound.
Causality Insight: This method is highly efficient as it avoids the direct use of expensive 2-oxazolidone and proceeds without isolating intermediates, saving time and resources.
The logical flow of these synthetic strategies is visualized in the diagram below.
Caption: Major synthetic routes to 2-(2-Methoxyphenoxy)ethanamine.
Safety and Handling
As a reactive intermediate, proper handling is crucial.
-
Hazards: The compound is classified as harmful if swallowed and can cause serious eye damage or skin irritation.[5]
-
Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light, moisture, and air, as it is air-sensitive.[2][6]
-
Handling: Standard laboratory precautions, including the use of gloves, goggles, and a lab coat in a fume hood, are required.[2]
Part 2: this compound: A Technical Exploration
This section addresses the user's core topic by applying established chemical principles to predict the synthesis and properties of the N-ethyl derivative.
Proposed Synthetic Routes
The synthesis of a secondary amine from a primary amine is a standard organic transformation. Two highly effective and validated methods are proposed.
This is a robust and high-yielding method for N-alkylation.
Protocol:
-
Schiff Base Formation: Dissolve 2-(2-methoxyphenoxy)ethanamine (1 equivalent) in a suitable solvent such as methanol or dichloromethane. Add acetaldehyde (1.1 equivalents) and a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours to form the corresponding imine (Schiff base).
-
Reduction: Cool the reaction mixture in an ice bath and add a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 equivalents), portion-wise.
-
Work-up: Once the reaction is complete (monitored by TLC or LC-MS), quench with water. Extract the product with an organic solvent, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography or distillation to yield this compound.
Causality Insight: This method is preferred for its high selectivity and the use of mild, readily available reagents, minimizing over-alkylation. STAB is particularly effective as it is less basic and can be used in a one-pot procedure without isolating the imine.
Direct alkylation with an ethylating agent is also feasible, though it requires careful control to prevent side reactions.
Protocol:
-
Reaction Setup: Dissolve 2-(2-methoxyphenoxy)ethanamine (1 equivalent) in a polar aprotic solvent like acetonitrile or DMF. Add a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Alkylation: Add an ethylating agent, such as ethyl bromide or ethyl iodide (1.05 equivalents), dropwise to the mixture at room temperature.
-
Reaction Monitoring: Heat the mixture if necessary (e.g., 50-70 °C) and monitor the reaction's progress.
-
Work-up and Purification: Upon completion, filter off the base, concentrate the solvent, and perform a standard aqueous work-up followed by purification as described in Method 1.
Causality Insight: This method is straightforward but carries a higher risk of forming the tertiary amine (diethylation) and quaternary ammonium salt. Using a slight excess of the primary amine can help mitigate this, but purification is often more challenging than with reductive amination.
Caption: Proposed synthetic pathways to the N-ethyl derivative.
Predicted Physicochemical and Pharmacological Impact of N-Ethylation
The addition of an ethyl group to the primary amine is expected to systematically alter the molecule's properties:
| Property | Parent Amine (Known) | N-Ethyl Derivative (Predicted) | Rationale |
| Molecular Weight | 167.21 g/mol | ~195.26 g/mol | Addition of a C₂H₄ group. |
| Lipophilicity (LogP) | ~0.7 | Higher (~1.2 - 1.5) | The ethyl group is hydrophobic, increasing the molecule's affinity for nonpolar environments. This could enhance membrane permeability and potentially blood-brain barrier penetration. |
| Basicity (pKa) | Lower (Primary Amine) | Higher (Secondary Amine) | Secondary amines are generally more basic than primary amines due to the electron-donating inductive effect of the additional alkyl group, which stabilizes the resulting ammonium cation. |
| Pharmacology | Intermediate; not directly active. | Potentially active; altered receptor affinity. | In adrenergic receptor ligands like Carvedilol, the secondary amine is critical for binding. N-ethylation might alter the binding affinity and selectivity for alpha vs. beta receptors compared to the N-H or larger substituents found in active drugs. It could introduce weak agonist or antagonist properties. |
| Metabolism | Likely undergoes oxidation or conjugation. | Susceptible to N-dealkylation. | The N-ethyl group provides a new site for cytochrome P450-mediated metabolism, potentially leading to the formation of the parent primary amine as a metabolite. |
Part 3: Conclusion and Future Directions
2-(2-Methoxyphenoxy)ethanamine is a high-value, non-negotiable starting material for the synthesis of essential medicines, with well-established industrial production methods. Its chemical reactivity, particularly at the primary amine, is the key to its utility.
While its N-ethyl derivative is not a known commercial product or widely studied research chemical, its synthesis is straightforward via standard organic chemistry protocols like reductive amination. The introduction of the N-ethyl group would predictably increase the molecule's basicity and lipophilicity, changes that would undoubtedly alter its pharmacological profile should it be used as a pharmacophore. Researchers exploring new adrenergic agents or other CNS-active compounds could consider this derivative a novel scaffold for further elaboration. This guide provides the foundational knowledge and predictive insights necessary to embark on such an investigation.
References
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PubChem. 2-(2-Methoxyphenoxy)ethyl amine. National Center for Biotechnology Information. [Link]
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IndiaMART. 2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price. [Link]
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Vihita Bio Chem Pvt Ltd. 2-(2-Methoxy Phenoxy) Ethyl Amine HCL Manufacturer,Supplier in Ankleshwar,Gujarat. [Link]
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An In-Depth Technical Guide to the Safe Handling of 2-(2-Methoxyphenoxy)ethylamine and Its N-Ethyl Derivative for Research and Development Professionals
A Note on Chemical Nomenclature: This guide primarily addresses the safety and handling of 2-(2-Methoxyphenoxy)ethylamine (CAS No. 1836-62-0), for which extensive safety data is available. The user's query specified "N-Ethyl-2-(2-methoxyphenoxy)ethanamine." It is crucial to recognize that the presence of an N-ethyl group would alter the molecule's physical, chemical, and toxicological properties. While this guide provides a robust framework based on the parent compound, researchers handling the N-ethyl variant must conduct a specific risk assessment, considering that the N-ethyl group may affect properties such as basicity, lipophilicity, and metabolic pathways, potentially influencing its toxicological profile. The principles of safe handling outlined herein for the parent amine should be considered the minimum standard for its N-ethyl derivative.
Section 1: Compound Profile and Hazard Identification
2-(2-Methoxyphenoxy)ethylamine and its derivatives are valuable intermediates in pharmaceutical synthesis, notably in the production of drugs like Carvedilol, used for treating heart conditions.[1][2] Understanding the inherent risks of this corrosive liquid is the foundation of its safe utilization in a laboratory setting.
The compound is classified as hazardous, with the primary dangers being severe skin burns and eye damage.[3][4] Ingestion is also harmful and can cause severe damage to the gastrointestinal tract.[3]
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear picture of the primary hazards associated with 2-(2-Methoxyphenoxy)ethylamine.
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 1C | Danger | H314 - Causes severe skin burns and eye damage.[3][4] |
| Serious Eye Damage/Irritation | Category 1 | Danger | H318 - Causes serious eye damage.[4] |
| Acute Toxicity, Oral | Category 4 | Warning | H302 - Harmful if swallowed.[4] |
This data is aggregated from multiple sources and represents a consensus classification. Researchers should always consult the specific Safety Data Sheet (SDS) provided by their supplier.
Physical and Chemical Properties
A thorough understanding of the compound's physical and chemical properties is essential for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C9H13NO2 | [4][5] |
| Molecular Weight | 167.21 g/mol | [4] |
| Appearance | Light yellow to brown clear liquid.[5] | [5] |
| Odor | Amine-like | [5] |
| Boiling Point | 98 °C @ 0.4 mmHg | [2] |
| Density | 1.11 g/cm³ | [2] |
| Refractive Index | 1.54 | |
| Solubility | Immiscible with water.[3] Soluble in organic solvents like ethanol, methanol, or acetone.[6] | [3][6] |
| Sensitivity | Moisture and air sensitive.[2] | [2] |
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
Given the corrosive nature of 2-(2-Methoxyphenoxy)ethylamine, engineering controls and a stringent PPE protocol are non-negotiable for ensuring personnel safety.
Engineering Controls
All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][5] Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[5]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to prevent any contact with the substance.
Figure 1: Mandatory PPE for handling 2-(2-Methoxyphenoxy)ethylamine.
-
Eye and Face Protection: Wear tightly fitting safety goggles that conform to European Standard EN 166 or OSHA's 29 CFR 1910.133 regulations.[3] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Use protective gloves that have been inspected for integrity before use.[5] It is crucial to adhere to the breakthrough time and permeability data provided by the glove manufacturer.
-
Skin and Body Protection: Long-sleeved clothing or a lab coat is mandatory to prevent skin contact.[5]
-
Respiratory Protection: If working outside of a fume hood or if exposure limits are likely to be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for ammonia and organic ammonia derivatives (Type K, green) must be used.[3][5]
Section 3: Safe Handling, Storage, and Disposal
Adherence to strict protocols for handling, storage, and disposal is paramount to mitigating the risks associated with this compound.
Handling Procedures
-
Always handle this substance within a designated "Corrosives area."[5]
-
Wash hands and any exposed skin thoroughly after handling.[5]
-
Do not ingest. If swallowed, seek immediate medical assistance.[3][5]
Storage
-
Store under an inert atmosphere, as the compound is sensitive to air and moisture.[2]
-
Store away from incompatible materials, such as oxidizing agents.[7]
Disposal
-
Dispose of this chemical and its container at a hazardous or special waste collection point.[5]
-
Disposal must be in accordance with local, regional, and national hazardous waste regulations.[3][5]
-
Do not empty into drains or sewers, as large amounts can affect the pH and harm aquatic organisms.[5]
Section 4: Emergency Procedures
Immediate and appropriate action is critical in the event of an accidental exposure or spill.
First Aid Measures
Sources
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- 7. tcichemicals.com [tcichemicals.com]
Methodological & Application
N-Ethyl-2-(2-methoxyphenoxy)ethanamine synthesis protocol
An Application Note and Protocol for the Synthesis of N-Ethyl-2-(2-methoxyphenoxy)ethanamine, a key intermediate with applications in pharmaceutical research and development. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a substituted ethylamine derivative of significant interest in medicinal chemistry. It serves as a crucial building block in the synthesis of various pharmacologically active molecules. Its structural predecessor, 2-(2-methoxyphenoxy)ethylamine, is a well-known intermediate in the production of carvedilol, a beta-blocker used to treat high blood pressure and heart failure.[1][2] The addition of an ethyl group to the primary amine modifies the compound's lipophilicity and steric profile, offering a valuable scaffold for the development of new chemical entities.
This document provides a comprehensive guide to the synthesis of this compound, detailing a robust two-step synthetic strategy. The protocol is designed to be clear, reproducible, and informative, explaining the rationale behind key experimental choices.
Overall Synthesis Strategy
The synthesis of this compound is most effectively achieved through a two-step process:
-
Williamson Ether Synthesis: Formation of the ether linkage to produce the intermediate, 2-(2-methoxyphenoxy)ethylamine, from guaiacol.
-
Reductive Amination: Ethylation of the primary amine of the intermediate to yield the final product.
This approach is advantageous due to the commercial availability of the starting materials, the high yields typically associated with these reactions, and the well-established nature of the chemical transformations.
Caption: Overall two-step synthesis strategy for this compound.
Part 1: Synthesis of 2-(2-methoxyphenoxy)ethylamine via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers.[3][4] In this step, the hydroxyl group of guaiacol is deprotonated by a strong base to form a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic alkyl halide, in this case, a protected 2-haloethylamine derivative, in an S_N2 reaction to form the ether linkage.[3][5]
Reaction Mechanism: Williamson Ether Synthesis
Caption: Mechanism of Williamson Ether Synthesis followed by deprotection.
Experimental Protocol: Synthesis of 2-(2-methoxyphenoxy)ethylamine
This protocol is adapted from established procedures for similar Williamson ether syntheses.[4][5][6]
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Guaiacol | C₇H₈O₂ | 124.14 | 12.4 g | 0.1 |
| Sodium Hydroxide | NaOH | 40.00 | 4.4 g | 0.11 |
| 2-Chloroethylamine hydrochloride | C₂H₇Cl₂N | 115.99 | 11.6 g | 0.1 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Hydrochloric acid (1 M) | HCl | 36.46 | As needed | - |
| Sodium bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve guaiacol (12.4 g, 0.1 mol) in 100 mL of DMF.
-
Deprotonation: Carefully add sodium hydroxide (4.4 g, 0.11 mol) to the solution. Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.
-
Addition of Alkyl Halide: Add 2-chloroethylamine hydrochloride (11.6 g, 0.1 mol) to the reaction mixture in one portion.
-
Reaction: Heat the mixture to 80-90°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 50 mL) to remove any unreacted guaiacol.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude 2-(2-methoxyphenoxy)ethylamine can be purified by vacuum distillation.[7] The expected boiling point is around 98°C at 0.4 mmHg.[8]
Part 2: Synthesis of this compound via Reductive Amination
Reductive amination is a highly efficient method for forming carbon-nitrogen bonds.[9] This reaction involves the initial formation of an imine or enamine from the reaction of an amine with a carbonyl compound (in this case, acetaldehyde), followed by reduction of the intermediate in situ to the corresponding amine.[10] This method avoids the over-alkylation that can be problematic with direct alkylation using ethyl halides.[10]
Reaction Mechanism: Reductive Amination
Caption: Mechanism of Reductive Amination.
Experimental Protocol: Synthesis of this compound
This protocol utilizes sodium borohydride as the reducing agent, a common and effective choice for reductive aminations.[11]
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(2-methoxyphenoxy)ethylamine | C₉H₁₃NO₂ | 167.21 | 16.7 g | 0.1 |
| Acetaldehyde | C₂H₄O | 44.05 | 5.3 g (6.8 mL) | 0.12 |
| Methanol | CH₃OH | 32.04 | 150 mL | - |
| Sodium Borohydride | NaBH₄ | 37.83 | 4.5 g | 0.12 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
| Sodium Hydroxide (1 M) | NaOH | 40.00 | As needed | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 2-(2-methoxyphenoxy)ethylamine (16.7 g, 0.1 mol) in 150 mL of methanol. Cool the solution to 0°C in an ice bath.
-
Imine Formation: Slowly add acetaldehyde (6.8 mL, 0.12 mol) to the stirred solution. Maintain the temperature at 0°C and stir for 1 hour.
-
Reduction: In small portions, carefully add sodium borohydride (4.5 g, 0.12 mol) to the reaction mixture over 30 minutes, ensuring the temperature does not rise above 10°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.
-
Work-up:
-
Quench the reaction by slowly adding 50 mL of water.
-
Remove the methanol under reduced pressure.
-
Add 100 mL of dichloromethane (DCM) to the remaining aqueous layer.
-
Adjust the pH to >10 with 1 M NaOH.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
-
Purification: Filter the solution and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.
Safety and Handling
-
Guaiacol: Toxic and should be handled with caution.
-
Sodium Hydroxide: Corrosive and causes severe burns.[12] Handle with appropriate personal protective equipment (PPE).
-
2-Chloroethylamine hydrochloride: Toxic and an irritant.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin.
-
Acetaldehyde: Flammable and an irritant.
-
Sodium Borohydride: Reacts with water to produce flammable hydrogen gas.
-
This compound: Expected to be corrosive and may cause skin and eye burns.[12][13] Harmful if swallowed.[14]
All procedures should be performed in a well-ventilated fume hood. Appropriate PPE, including safety goggles, gloves, and a lab coat, must be worn at all times.
References
- CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents.
- WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents.
-
2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price. Available at: [Link]
- EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents.
-
2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem. Available at: [Link]
-
2-(2-Methoxyphenoxy)ethylamine Analytical Chemistry Chongqing Chemdad Co. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
experiment 2 williamson ether synthesis of guaifenesin and isolation of an expectorant from cough tablets - CDN. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
Reductive amination - Wikipedia. Available at: [Link]
-
Experiment 06 Williamson Ether Synthesis. Available at: [Link]
- WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents.
-
The Williamson Ether Synthesis. Available at: [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. Available at: [Link]
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Application Note & Protocol: A Comprehensive Guide to the Synthesis of Carvedilol from 2-(2-Methoxyphenoxy)ethylamine
Abstract
This document provides a detailed protocol and in-depth scientific rationale for the synthesis of Carvedilol, a third-generation, non-selective β/α1-adrenergic blocker. The synthetic strategy focuses on the convergent coupling of two key intermediates: 2-(2-methoxyphenoxy)ethylamine and a reactive carbazole-derived epoxide. This guide is intended for researchers, chemists, and professionals in drug development, offering not just a procedural outline but also a deep dive into the causality of experimental choices, strategies for impurity control, and methods for ensuring the synthesis is robust and self-validating.
Introduction: Carvedilol and its Synthetic Logic
Carvedilol, (±)-1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol, is a cornerstone in the management of cardiovascular diseases, notably congestive heart failure and hypertension.[1][2][3] Its unique pharmacological profile as both a beta-blocker and an alpha-1 blocker is attributed to its distinct molecular architecture.[3] The synthesis of such a molecule is a multi-step process that demands precision and a thorough understanding of the underlying organic chemistry.
The most industrially viable and commonly employed synthetic route involves the nucleophilic attack of 2-(2-methoxyphenoxy)ethylamine on a suitable three-carbon electrophile attached to a 4-hydroxycarbazole scaffold.[4] The most effective electrophile for this purpose is the epoxide, 4-(oxiran-2-ylmethoxy)-9H-carbazole. This convergent synthesis approach is advantageous as it allows for the preparation and purification of the two key fragments separately before the final coupling step.
This guide will meticulously detail the two primary stages of this synthesis:
-
Part A: Synthesis of the Key Electrophile, 4-(Oxiran-2-ylmethoxy)-9H-carbazole.
-
Part B: Convergent Synthesis of Carvedilol via Epoxide Ring-Opening.
Mechanistic Considerations and Strategic Choices
The core of the Carvedilol synthesis is a nucleophilic substitution reaction where the primary amine of 2-(2-methoxyphenoxy)ethylamine opens an epoxide ring. This reaction is regioselective, with the amine preferentially attacking the less sterically hindered terminal carbon of the epoxide.
A significant challenge in this synthesis is the formation of a "bis-impurity" (often designated as Impurity B).[1][5][6] This impurity arises when a newly formed Carvedilol molecule (which contains a secondary amine) acts as a nucleophile itself and reacts with another molecule of the carbazole epoxide.[5]
Causality Behind Experimental Choices:
-
Solvent Selection: Solvents like isopropyl alcohol, toluene, or monoglyme are often chosen.[2][7][8] Alcohols can participate in the reaction by protonating the epoxide oxygen, making it a better leaving group and facilitating ring-opening.
-
Base Catalysis: The reaction is typically conducted in the presence of a base (e.g., potassium carbonate) or with the amine salt in the presence of a base.[1][2] The base ensures the amine is in its free, nucleophilic form.
-
Stoichiometry Control: Using an excess of the amine starting material can help to statistically favor the reaction with the primary amine over the secondary amine of the product, thereby minimizing the formation of the bis-impurity.[2]
-
Temperature and Reaction Time: Careful control of temperature is crucial. Higher temperatures can accelerate the desired reaction but may also promote side reactions and impurity formation.[8][9] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[8]
Synthesis Pathway Overview
The overall synthetic workflow is depicted below. It begins with the preparation of the carbazole epoxide from 4-hydroxycarbazole, followed by the final coupling reaction with 2-(2-methoxyphenoxy)ethylamine.
Caption: Overall workflow for the synthesis of Carvedilol.
Detailed Experimental Protocols
Part A: Synthesis of 4-(Oxiran-2-ylmethoxy)-9H-carbazole
This procedure outlines the alkylation of 4-hydroxycarbazole with epichlorohydrin under basic conditions to form the key epoxide intermediate.
Protocol A: Epoxidation of 4-Hydroxycarbazole
| Reagent/Parameter | Molar Eq. | Molecular Weight | Amount |
| 4-Hydroxycarbazole | 1.0 | 183.21 g/mol | 100.0 g |
| Sodium Hydroxide (NaOH) | 1.1 | 40.00 g/mol | 24.0 g |
| Epichlorohydrin | 1.5 | 92.52 g/mol | 75.6 g |
| Dimethyl Sulfoxide (DMSO) | - | - | 150 mL |
| Water | - | - | 300 mL (initial), 400 mL (quench) |
| Temperature | - | - | 10-15°C (addition), 45°C (reaction) |
| Reaction Time | - | - | ~6 hours |
Step-by-Step Procedure:
-
To a stirred solution of water (300 mL) and sodium hydroxide (23.0 g), add 4-hydroxycarbazole (100.0 g) over 10-15 minutes.[9]
-
Cool the resulting mixture to 10-15°C in an ice bath.
-
Slowly add DMSO (150 mL) dropwise over a period of 45 minutes, ensuring the temperature remains between 10-15°C.[9]
-
After stirring for an additional 15 minutes, add epichlorohydrin (75.6 g) dropwise over 1 hour, maintaining the temperature at 10-15°C.[9]
-
Once the addition is complete, slowly warm the reaction mixture to 45°C and maintain this temperature with stirring for approximately 6 hours.
-
Monitor the reaction progress by TLC until the starting 4-hydroxycarbazole is consumed.
-
Upon completion, dilute the reaction mixture with water (400 mL). The product will precipitate out of the solution.[9]
-
Filter the solid precipitate and wash the filter cake thoroughly with water.
-
The crude product can be recrystallized from methanol to yield pure 4-(oxiran-2-ylmethoxy)-9H-carbazole as an off-white crystalline solid.[9]
Self-Validation Checkpoint: The purity of the epoxide is critical. The presence of unreacted 4-hydroxycarbazole or diol byproducts from premature epoxide opening will lead to impurities in the final step. Purity should be assessed by HPLC (>99%) and the structure confirmed by ¹H NMR before proceeding.
Part B: Synthesis of Carvedilol
This protocol details the final convergent step: the coupling of the carbazole epoxide with 2-(2-methoxyphenoxy)ethylamine.
Protocol B: Epoxide Ring-Opening Reaction
| Reagent/Parameter | Molar Eq. | Molecular Weight | Amount |
| 4-(Oxiran-2-ylmethoxy)-9H-carbazole | 1.0 | 239.27 g/mol | 10.0 g |
| 2-(2-Methoxyphenoxy)ethylamine | 1.1 | 167.21 g/mol | 7.6 g |
| Potassium Carbonate (K2CO3) | 2.0 | 138.21 g/mol | 11.5 g |
| Toluene | - | - | 100 mL |
| Temperature | - | - | 80°C |
| Reaction Time | - | - | Until completion by TLC |
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-(oxiran-2-ylmethoxy)-9H-carbazole (10.0 g), 2-(2-methoxyphenoxy)ethylamine (7.6 g), potassium carbonate (11.5 g), and toluene (100 mL).[1]
-
Stir the suspension for 15 minutes at room temperature.
-
Slowly heat the reaction mixture to 80°C and maintain this temperature.[1]
-
Monitor the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane) until the starting epoxide spot disappears.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of toluene.[1]
-
Combine the filtrate and washings, and remove the toluene under reduced pressure to obtain a crude residue.[1]
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Carvedilol.
-
The crude product is typically purified by recrystallization from a suitable solvent, such as ethyl acetate or isopropanol, to yield pure Carvedilol.[2]
Trustworthiness through In-Process Controls:
-
TLC Monitoring: Regularly check the reaction progress to avoid prolonged heating, which can increase the formation of the bis-impurity.
-
HPLC Analysis: The final product's purity must be rigorously assessed by High-Performance Liquid Chromatography (HPLC). The European Pharmacopoeia outlines specific limits for known impurities, including Impurity B.[5][10]
-
Spectroscopic Confirmation: The identity of the final product should be unequivocally confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data with established reference standards.
Impurity Profiling and Mitigation
The primary impurity of concern is the bis-Carvedilol derivative (Impurity B), formed from the reaction of Carvedilol with the starting epoxide.[5][6]
Caption: Formation pathway of the bis-impurity (Impurity B).
Mitigation Strategies:
-
Protecting Groups: Alternative syntheses involve protecting the amine of 2-(2-methoxyphenoxy)ethylamine (e.g., with a benzyl group), performing the coupling reaction, and then deprotecting in a final step.[1][5] While effective, this adds steps to the overall process.
-
Stoichiometric Control: As implemented in the protocol above, using a slight excess of the primary amine helps to outcompete the secondary amine of the product for the epoxide.[2]
-
Purification: Careful crystallization is often sufficient to reduce the level of the bis-impurity to within pharmacopoeial limits. The different solubility profiles of Carvedilol and the larger, more nonpolar bis-impurity allow for efficient separation.
Conclusion
The synthesis of Carvedilol from 2-(2-methoxyphenoxy)ethylamine is a robust and well-established industrial process. Success hinges on the high-purity synthesis of the 4-(oxiran-2-ylmethoxy)-9H-carbazole intermediate and the careful execution of the final epoxide ring-opening reaction. By understanding the reaction mechanism, implementing strict in-process controls, and being cognizant of potential impurity pathways, researchers can reliably and efficiently synthesize this vital pharmaceutical agent. The protocols and rationales provided herein serve as an authoritative guide to achieving a high-quality, self-validating synthesis.
References
-
Kumar, S. et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6):33-45.
-
Anand Kumar, B. et al. (2011). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica, 3(6):431-439.
-
Madhusudhan, G. et al. (2013). SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Indian Journal of Heterocyclic Chemistry, 22:237-240.
-
Patel, R. et al. (2005). A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol. Google Patents (WO2005115981A2).
-
Cernelc, B. et al. (2006). Process for preparation of carvedilol. Google Patents (US20060167077A1).
-
Reddy, M. et al. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. Google Patents (WO2009128088A2).
-
PrashanthiEvangelin, M. et al. (2020). BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. Journal of Emerging Technologies and Innovative Research, 7(3).
-
Suneel Kumar, K. et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6):33-45.
-
Madhusudhan, G. et al. (2011). Facile Synthesis of Carvedilol from Corresponding N-sulfonamide. Journal of Chemical and Pharmaceutical Research, 3(2):27-30.
-
Al-Sehemi, A. G. et al. (2011). Novel design and synthesis of modified structure of carvedilol. PubMed, 21(1):7-11.
-
Anand Kumar, B. et al. (2011). Synthesis of carvedilol via 1-(9H-carbazol-4-yloxy)-3-(N-(2-(2-methoxy phenoxy)ethyl)-N-(4-methoxybenzyl) amino) propan-2-ol. Trade Science Inc. Journals.
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The Synthetic Utility of 2-(2-Methoxyphenoxy)ethylamine and its Derivatives in Pharmaceutical Development
Introduction: Navigating the Landscape of Substituted Phenoxyethylamines
Researchers engaged in the synthesis of novel therapeutic agents frequently encounter specific structural motifs that serve as critical building blocks. The 2-(2-methoxyphenoxy)ethylamine scaffold is one such cornerstone, primarily recognized for its integral role in the architecture of several marketed pharmaceuticals. While the query for N-Ethyl-2-(2-methoxyphenoxy)ethanamine is specific, a comprehensive review of the scientific and patent literature reveals a landscape dominated by its parent compound, 2-(2-Methoxyphenoxy)ethylamine . This primary amine is a well-documented and pivotal intermediate, particularly in the synthesis of cardiovascular drugs.[1][2][3]
This guide, therefore, focuses on the extensively validated applications of 2-(2-Methoxyphenoxy)ethylamine. The principles, mechanisms, and protocols detailed herein provide a foundational understanding that can be logically extended to its N-substituted derivatives. The reactivity of the primary amine is the focal point of its synthetic utility, and understanding these transformations is paramount for any researcher working with this class of compounds.
Core Applications: A Gateway to Complex Pharmaceuticals
The primary and most commercially significant application of 2-(2-methoxyphenoxy)ethylamine is its function as a key intermediate in the synthesis of beta-blockers and α1-adrenergic receptor antagonists.[1][2][3][4] Its structure provides a robust platform for introducing the necessary pharmacophoric elements through reactions at its terminal amino group.
Key Pharmaceutical Intermediates Synthesized from 2-(2-Methoxyphenoxy)ethylamine:
| Pharmaceutical Agent | Therapeutic Class | Reference |
| Carvedilol | Beta-Blocker / Alpha-1 Blocker | [1][2][3] |
| Tamsulosin | α1A Adrenergic Receptor Antagonist | [2] |
| Amosulalol | Alpha/Beta-Adrenergic Blocker | [1] |
The utility of this intermediate is underscored by its role in constructing molecules that treat conditions like hypertension and congestive heart failure.[1][5]
Synthetic Protocol: The Synthesis of Carvedilol
The reaction of 2-(2-methoxyphenoxy)ethylamine with an epoxide-containing carbazole derivative is a hallmark example of its application. This nucleophilic addition reaction forms the backbone of the Carvedilol molecule.
Reaction Principle:
The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This results in the opening of the three-membered ring and the formation of a new carbon-nitrogen bond, yielding a secondary amine and a hydroxyl group.
Workflow for Carvedilol Synthesis:
Caption: Workflow for the synthesis of Carvedilol.
Detailed Experimental Protocol:
This protocol is adapted from established patent literature and should be performed by qualified personnel in a suitable laboratory setting.[2]
Materials:
-
4-(2,3-Epoxypropoxy)carbazole
-
2-(2-Methoxyphenoxy)ethylamine
-
Ethyl Acetate (ACS Grade)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Charging the Reaction Vessel: In a dry, 1 L three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, charge 4-(2,3-epoxypropoxy)carbazole (50.0 g, 1 equivalent).
-
Addition of Amine and Solvent: Add 2-(2-methoxyphenoxy)ethylamine (75.5 g, ~2.5 equivalents) to the flask, followed by 500 mL of ethyl acetate.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C) with continuous stirring. Maintain the reflux for about 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After completion of the reaction, allow the mixture to cool to room temperature. Distill off the ethyl acetate under reduced pressure using a rotary evaporator.
-
Isolation of Crude Product: The distillation will yield a residue containing the crude Carvedilol. In the cited example, approximately 117 g of residue is obtained.[2]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield pure Carvedilol.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
2-(2-Methoxyphenoxy)ethylamine is harmful if swallowed and may cause skin and eye irritation.[6][7] Handle with care.
Synthesis of the Parent Intermediate: 2-(2-Methoxyphenoxy)ethylamine
The availability of the starting amine is crucial for its application. Several synthetic routes have been developed, each with its own advantages and disadvantages. A common laboratory-scale synthesis involves the reaction of guaiacol with a protected 2-aminoethyl halide, followed by deprotection. Industrial preparations often seek to avoid hazardous reagents.
Illustrative Synthetic Pathway:
Caption: A synthetic route to 2-(2-Methoxyphenoxy)ethylamine.
Note: This synthesis involves hazardous reagents like Sodium Hydride (NaH) and Lithium Aluminum Hydride (LiAlH4) and is not recommended for commercial manufacturing due to safety concerns.[2] Alternative, safer routes are often employed in industrial settings.[2][5]
Conclusion and Future Outlook
2-(2-Methoxyphenoxy)ethylamine stands as a testament to the importance of seemingly simple building blocks in the construction of complex and life-saving medications. Its primary role as a nucleophile in ring-opening reactions is a cornerstone of its utility. While the N-ethyl derivative remains less explored in the public domain, the foundational chemistry of the parent amine provides a robust framework for researchers to develop novel synthetic pathways and explore the biological activities of its derivatives. The continued importance of drugs like Carvedilol ensures that this humble amine will remain a relevant and valuable tool in the arsenal of the synthetic organic chemist.
References
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-
2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price. (URL: [Link])
-
2-(2-Methoxyphenoxy)ethylamine Analytical Chemistry Chongqing Chemdad Co. (URL: [Link])
- WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
-
2-(2-Methoxy Phenoxy) Ethyl Amine HCL Manufacturer,Supplier in Ankleshwar,Gujarat. (URL: [Link])
-
2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem. (URL: [Link])
-
2 - SAFETY DATA SHEET. (URL: [Link])
-
N-BENZYL-2-(2-METHOXYPHENOXY)ETHYLAMINE - gsrs. (URL: [Link])
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Application Notes & Protocols: The Strategic Role of 2-(2-Methoxyphenoxy)ethylamine in Pharmaceutical Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the application of 2-(2-methoxyphenoxy)ethylamine, a pivotal intermediate in modern pharmaceutical manufacturing. We will delve into its physicochemical properties, safety protocols, and its critical role in the synthesis of widely-used therapeutic agents. The primary focus will be a comprehensive, step-by-step protocol for its use in the synthesis of Carvedilol, a beta-blocker essential for treating hypertension and heart failure.[1][2]
Introduction: A Keystone Intermediate
2-(2-Methoxyphenoxy)ethylamine (CAS No. 1836-62-0) is a substituted ethylamine derivative featuring a methoxyphenoxy group.[3] This structural arrangement makes it a versatile and highly valued building block in organic synthesis. Its primary significance in the pharmaceutical industry lies in its role as a key starting material for several Active Pharmaceutical Ingredients (APIs).[2][3]
Notably, it is an indispensable precursor in the synthesis of Carvedilol and Amosulalol, medications prescribed for managing cardiovascular conditions.[2][3] The purity and consistent reactivity of this intermediate are paramount, as they directly impact the safety and efficacy of the final drug product.[2][4]
Physicochemical & Safety Data
A thorough understanding of the intermediate's properties is crucial for safe handling and successful synthesis.
Table 1: Physicochemical Properties of 2-(2-Methoxyphenoxy)ethylamine
| Property | Value | Source |
| CAS Number | 1836-62-0 | [2][5][6] |
| Molecular Formula | C₉H₁₃NO₂ | [3][5][6] |
| Molecular Weight | 167.21 g/mol | [5][7] |
| Appearance | Brownish-black liquid or yellow crystalline powder | [1][4] |
| Boiling Point | 98°C @ 0.4 mmHg; 110-115°C @ 2 Torr | [7][8] |
| Purity (Typical) | >97% (GC) | [1][4] |
| Solubility | Difficult to mix with water | [7] |
Table 2: GHS Hazard Information and Handling
| Category | Details | Source |
| GHS Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. | [6] |
| Precautionary Measures | Use in a well-ventilated area or chemical fume hood.[9] Wear protective gloves, clothing, and eye/face protection.[9] Do not ingest.[9] | [9] |
| Storage Conditions | Store in a cool, dry, and well-ventilated area.[4] Keep container tightly sealed.[7][9] Compound is noted to be air-sensitive.[7] | [4][7][9] |
Core Application: Synthesis of Carvedilol
The reaction between 2-(2-methoxyphenoxy)ethylamine and an epoxide-containing carbazole moiety is the cornerstone of Carvedilol synthesis.[7][10] The primary amine of the intermediate acts as a nucleophile, attacking the electrophilic carbon of the epoxide ring. This ring-opening reaction forms the crucial secondary amine linkage and introduces the side chain that is fundamental to Carvedilol's pharmacological activity.
Synthetic Pathway Diagram
The diagram below illustrates the direct condensation reaction that forms Carvedilol.
Caption: Synthetic pathway for Carvedilol production.
Protocol: Laboratory-Scale Synthesis of Carvedilol
This protocol is adapted from established patent literature and is intended for professionals in a controlled laboratory setting.[10]
Materials and Reagents
-
4-(2,3-epoxypropoxy)carbazole: 50 g (1 equivalent)
-
2-(2-methoxyphenoxy)ethylamine: 75.5 g (2 equivalents, to drive the reaction to completion)
-
Ethyl Acetate: 500 mL (Solvent)
-
Deionized Water
-
Standard laboratory glassware: Round-bottom flask (1 L), reflux condenser, magnetic stirrer, heating mantle.
-
Analytical equipment: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring.
Experimental Workflow Diagram
Caption: Step-by-step workflow for Carvedilol synthesis.
Step-by-Step Procedure
-
Reactor Charging: In a dry 1 L round-bottom flask, charge 4-(2,3-epoxypropoxy)carbazole (50 g), 2-(2-methoxyphenoxy)ethylamine (75.5 g), and ethyl acetate (500 mL).[10]
-
Causality: Ethyl acetate is selected as the solvent for its ability to dissolve both reactants and its appropriate boiling point for a controlled reflux. Using an excess of the amine helps ensure the complete consumption of the more valuable carbazole starting material.
-
-
Reaction Setup: Equip the flask with a magnetic stirrer and a reflux condenser.
-
Heating and Reflux: Begin stirring and heat the mixture to reflux. Maintain a gentle reflux for approximately 24 hours.[10]
-
Causality: Heating the reaction to its boiling point significantly increases the rate of the nucleophilic attack, allowing the reaction to reach completion in a reasonable timeframe.
-
-
Reaction Monitoring (Self-Validation): Periodically check the reaction's progress by taking small aliquots and analyzing them via TLC or HPLC. The disappearance of the 4-(2,3-epoxypropoxy)carbazole spot/peak indicates the reaction is nearing completion.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Distill off the ethyl acetate solvent under reduced pressure.[10]
-
Product Isolation & Purification: The resulting residue is crude Carvedilol. This crude product can then be purified by recrystallization from a suitable solvent, such as fresh ethyl acetate, to yield the final API.
Synthesis of the Intermediate: An Overview
While 2-(2-methoxyphenoxy)ethylamine is commercially available, understanding its synthesis provides valuable context for process development and cost management. Several routes exist, with modern methods favoring efficiency and safety.
-
One-Pot Synthesis: A cost-effective and innovative method involves a one-pot reaction using guaiacol, urea, and ethanolamine as starting materials.[1] This approach avoids the use of more expensive reagents like 2-oxazolidone by generating it in situ.[1]
-
Gabriel Pathway: A more traditional, multi-step route involves reacting guaiacol with 1,2-dichloroethane, followed by a Gabriel synthesis using potassium phthalimide.[1] This method is often characterized by lower overall yields and higher costs.[1]
-
Alternative Routes: Other methods include reacting guaiacol with bromo-acetonitrile followed by reduction, though this often involves hazardous reagents like LiAlH₄.[10] Another process involves the hydrolysis of N-[2-(2-Methoxy-phenoxy)-ethyl]-acetamide.[8]
References
- CN113861047B - Synthesis method of 2-(2-methoxyphenoxy) ethylamine.
- WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
-
2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price. IndiaMART. [Link]
-
2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 - PubChem. National Center for Biotechnology Information. [Link]
-
WO/2009/128088 PREPARATION OF 2-(2-ALKOXY PHENOXY) ETHYLAMINE, AN INTERMEDIATE OF CARVEDILOL AND TAMSULOSIN. WIPO Patentscope. [Link]
- EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
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Application Note: Analytical Methods for the Detection of N-Ethyl-2-(2-methoxyphenoxy)ethanamine
Introduction
N-Ethyl-2-(2-methoxyphenoxy)ethanamine is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its purity and concentration must be carefully monitored during the manufacturing process to ensure the quality and safety of the final drug product. This application note provides detailed protocols for two robust analytical methods for the detection and quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The choice between these methods will depend on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation. This guide is intended for researchers, scientists, and drug development professionals involved in the quality control and process monitoring of pharmaceutical intermediates.
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle
Reversed-phase HPLC is a powerful technique for the separation of moderately polar compounds like this compound. The analyte is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.[1][2] The methoxyphenoxy group in the analyte contains a chromophore that absorbs UV light, allowing for sensitive detection.[3] HPLC is often preferred for its robustness and the fact that derivatization is typically not required for this class of compounds.[4]
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
Sample of this compound for analysis
2. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
3. Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric acid in Water | Acidified mobile phase improves peak shape for basic compounds like amines.[5] |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC.[6] |
| Gradient | 20% B to 80% B over 15 minutes | A gradient elution is suitable for separating the analyte from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 220 nm and 275 nm | The aromatic ring provides UV absorbance; monitoring at two wavelengths can aid in peak purity assessment. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
4. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a known amount of the sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.[7] Filter the final solution through a 0.45 µm syringe filter before injection.
5. Step-by-Step Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition (20% B) until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the working standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After the analysis, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds.
Data Analysis and System Suitability
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of the analyte in the sample using the calibration curve generated from the working standards.
-
System Suitability: Before sample analysis, perform system suitability tests. The relative standard deviation (RSD) of the peak area for replicate injections of a standard solution should be less than 2%. The tailing factor for the analyte peak should be between 0.8 and 1.5.
HPLC-UV Workflow Diagram
Sources
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Application Note: A Validated GC-MS Protocol for the Analysis of 2-(2-Methoxyphenoxy)ethylamine Derivatives in Pharmaceutical Quality Control
Abstract
This application note presents a comprehensive and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 2-(2-methoxyphenoxy)ethylamine and its derivatives. Due to the inherent challenges in the direct GC analysis of polar primary amines, this protocol employs a validated derivatization strategy using trifluoroacetic anhydride (TFAA). This procedure enhances the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and detection sensitivity. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical quality control and impurity profiling, particularly in the context of active pharmaceutical ingredients (APIs) where 2-(2-methoxyphenoxy)ethylamine may be a process-related impurity or starting material.
Introduction: The Rationale for Derivatization in Amine Analysis
2-(2-Methoxyphenoxy)ethylamine is a primary amine that presents significant challenges for direct analysis by Gas Chromatography (GC).[1] The high polarity of the primary amino group leads to strong interactions with the active silanol groups in GC columns and liners, resulting in poor peak shape, tailing, and low sensitivity.[2] To overcome these analytical hurdles, a chemical derivatization step is essential.[2][3] Derivatization converts the polar amine into a less polar, more volatile, and more thermally stable derivative, thereby improving its chromatographic behavior and detectability.[4]
Acylation with reagents like trifluoroacetic anhydride (TFAA) is a widely used and effective derivatization strategy for primary and secondary amines.[2][5][6] The trifluoroacetyl group masks the active hydrogens of the amine, reducing its polarity and increasing its volatility.[7] This results in sharper, more symmetrical peaks and enhanced sensitivity, which is crucial for the trace-level analysis of impurities in pharmaceutical products.[8]
This application note provides a step-by-step protocol for the TFAA derivatization of 2-(2-methoxyphenoxy)ethylamine, followed by its analysis using a validated GC-MS method.
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Caption: Experimental workflow for the GC-MS analysis of 2-(2-methoxyphenoxy)ethylamine derivatives.
Materials and Reagents
-
2-(2-Methoxyphenoxy)ethylamine reference standard (Purity ≥95%)[9]
-
Trifluoroacetic anhydride (TFAA), derivatization grade
-
Acetonitrile (ACN), HPLC grade
-
Ethyl acetate, HPLC grade
-
Methanol, HPLC grade
-
Anhydrous sodium sulfate
-
Deionized water
-
Pharmaceutical matrix (e.g., Carvedilol drug substance)
-
Glassware: volumetric flasks, reaction vials with PTFE-lined caps, pipettes, syringes
Sample Preparation: Extraction from a Solid Matrix
This protocol is designed for the analysis of 2-(2-methoxyphenoxy)ethylamine as an impurity in a solid pharmaceutical drug substance.
-
Weighing: Accurately weigh approximately 100 mg of the pharmaceutical drug substance into a 10 mL volumetric flask.
-
Dissolution: Add 5 mL of methanol and sonicate for 15 minutes to dissolve the sample.
-
Dilution: Dilute to the mark with methanol and mix thoroughly.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.
-
Drying: Transfer a 1 mL aliquot of the filtered solution to a 2 mL reaction vial and evaporate to dryness under a gentle stream of nitrogen at ambient temperature.
Derivatization Protocol: Trifluoroacetylation
The following procedure converts the primary amine into its N-trifluoroacetyl derivative.
-
Reagent Addition: To the dried residue from step 2.2.5, add 200 µL of ethyl acetate followed by 100 µL of TFAA.[4]
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.[4]
-
Cooling: Allow the vial to cool to room temperature.
-
Byproduct Removal: Gently evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitution: Re-dissolve the derivatized residue in 1 mL of ethyl acetate for GC-MS analysis.[4]
The chemical reaction for the derivatization is as follows:
Caption: Derivatization of 2-(2-methoxyphenoxy)ethylamine with TFAA.
GC-MS Analysis
Instrumentation and Conditions
The following table outlines the recommended GC-MS parameters. These may require optimization based on the specific instrumentation used.
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 7890B GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| Mass Spectrometer | Agilent 5977A MSD or equivalent | Offers high sensitivity and selectivity for confident identification and quantification. |
| GC Column | Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing good separation for a wide range of derivatized compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas suitable for MS detection. |
| Inlet Temperature | 250°C | Ensures complete vaporization of the derivatized analyte. |
| Injection Volume | 1 µL | |
| Injection Mode | Splitless | Maximizes sensitivity for trace impurity analysis. |
| Oven Program | Initial: 100°C (hold 2 min) | A starting temperature that allows for good initial focusing of the analyte on the column. |
| Ramp 1: 15°C/min to 280°C (hold 5 min) | A moderate ramp rate to ensure good separation from other potential impurities. The final hold ensures elution of any less volatile components. | |
| Transfer Line Temp | 280°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp | 230°C | Standard temperature for electron ionization. |
| Quadrupole Temp | 150°C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for generating reproducible mass spectra. |
| Acquisition Mode | Full Scan (m/z 50-400) and/or SIM | Full scan for qualitative analysis and identification of unknown impurities. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis. |
Expected Mass Fragmentation
The trifluoroacetylated derivative of 2-(2-methoxyphenoxy)ethylamine is expected to undergo characteristic fragmentation upon electron ionization. Based on the fragmentation patterns of similar trifluoroacetylated phenylethylamine compounds, the following key fragments are anticipated.[10]
-
Molecular Ion (M+) : The molecular ion of the derivative, N-(2-(2-methoxyphenoxy)ethyl)-2,2,2-trifluoroacetamide, has a molecular weight of 263.22 g/mol . The M+ peak at m/z 263 may be observed, though it might be of low intensity.
-
Alpha-Cleavage : A prominent fragmentation pathway for N-acylated amines is the alpha-cleavage of the bond between the carbonyl group and the nitrogen atom, or the bond between the nitrogen atom and the ethyl group.
-
Key Fragments :
-
m/z 137 : This fragment likely corresponds to the [CH₃OC₆H₄OCH₂CH₂]⁺ ion, resulting from cleavage of the N-C bond.
-
m/z 125 : This fragment could arise from the cleavage of the ether bond, resulting in the [CH₃OC₆H₄O]⁺ ion.
-
m/z 114 : This fragment is characteristic of the trifluoroacetylated amine moiety, [CF₃CONHCH₂]⁺.
-
The proposed fragmentation pathway is illustrated below:
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Application Note & Protocol: A Detailed Guide to the Reductive Amination of 2-(2-Methoxyphenoxy)ethylamine
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry.[1] This powerful transformation enables the construction of carbon-nitrogen bonds, converting carbonyl compounds (aldehydes and ketones) into amines via an intermediate imine.[2][3] Its prevalence stems from its high efficiency, operational simplicity, and broad substrate scope, offering a more controlled alternative to direct amine alkylation which is often plagued by over-alkylation issues.[4] In drug development, the amine functional group is a key pharmacophore in a vast array of therapeutic agents. The ability to forge these bonds with precision is therefore of paramount importance. This application note provides a comprehensive, in-depth guide to the reductive amination of 2-(2-methoxyphenoxy)ethylamine, a key intermediate in the synthesis of various pharmaceutically active compounds.
Mechanistic Underpinnings: A Two-Step, One-Pot Transformation
The elegance of reductive amination lies in its sequential, yet often concerted, nature. The process can be dissected into two fundamental steps:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine, 2-(2-methoxyphenoxy)ethylamine, on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient imine intermediate. In the presence of a secondary amine, an enamine would be formed.[5] The formation of the imine is typically catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity.[6]
-
Reduction: The newly formed carbon-nitrogen double bond of the imine is then selectively reduced to a single bond, yielding the final secondary amine product. This reduction is accomplished by a carefully chosen hydride-donating reducing agent.[3]
The selection of the reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should be mild enough to not reduce the starting carbonyl compound, yet reactive enough to efficiently reduce the intermediate imine or iminium ion.[6]
Diagram: The Reductive Amination Pathway
Caption: General workflow of a reductive amination reaction.
Choosing the Right Tools: A Comparative Analysis of Reducing Agents
The choice of reducing agent is pivotal and depends on the specific substrates and desired reaction conditions. Below is a comparative summary of commonly employed reagents for reductive amination:
| Reducing Agent | Chemical Formula | Key Advantages | Key Considerations |
| Sodium Borohydride | NaBH₄ | Cost-effective, readily available. | Can reduce aldehydes and ketones, often requiring a two-step procedure.[4] |
| Sodium Cyanoborohydride | NaBH₃CN | Mild and selective for imines in the presence of carbonyls. Stable in mildly acidic conditions.[4] | Highly toxic; can release hydrogen cyanide gas, especially in strong acid.[7] Requires careful handling and disposal.[8] |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild, selective, and non-toxic.[9][10] Highly effective for a wide range of substrates.[9][10][11][12] | Moisture-sensitive. |
For this protocol, Sodium Triacetoxyborohydride (STAB) is selected as the reagent of choice due to its high selectivity, excellent safety profile, and broad applicability, making it a preferred reagent in modern drug discovery labs.[9][10][11]
Experimental Protocol: Synthesis of N-Propyl-2-(2-methoxyphenoxy)ethylamine
This protocol details the reductive amination of 2-(2-methoxyphenoxy)ethylamine with propanal using sodium triacetoxyborohydride.
Materials:
-
2-(2-methoxyphenoxy)ethylamine
-
Propanal
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Addition funnel (optional)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Diagram: Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-(2-methoxyphenoxy)ethylamine (1.0 eq). Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.[9][10][11]
-
Aldehyde Addition: Add propanal (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.
-
Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture. The addition may cause a slight exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed (typically 2-12 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (DCM) (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-propyl-2-(2-methoxyphenoxy)ethylamine.
-
Characterization: Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its identity and purity.
Safety and Handling Considerations
-
Sodium Cyanoborohydride: If using NaBH₃CN, all manipulations should be performed in a well-ventilated fume hood. Acidic workups should be avoided to prevent the formation of highly toxic hydrogen cyanide gas.[7] Quenching with a base is recommended.
-
Solvents: 1,2-Dichloroethane and dichloromethane are chlorinated solvents and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.
-
General Precautions: As with all chemical reactions, appropriate personal protective equipment should be worn at all times.
Conclusion
This application note provides a robust and reliable protocol for the reductive amination of 2-(2-methoxyphenoxy)ethylamine. The use of sodium triacetoxyborohydride offers a safe and efficient method for the synthesis of the corresponding secondary amine. The principles and techniques described herein are broadly applicable to a wide range of substrates and are well-suited for applications in drug discovery and development.
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
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YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
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Chemistry LibreTexts. (2023, January 22). Reductive Amination. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 174, 948–956. [Link]
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National Institutes of Health. (2025, February 6). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. [Link]
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PubMed. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). [Link]
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Application Notes & Protocols: Proper Handling, Storage, and Application of N-Ethyl-2-(2-methoxyphenoxy)ethanamine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and application of N-Ethyl-2-(2-methoxyphenoxy)ethanamine (CAS No: 1836-62-0). With a focus on ensuring scientific integrity and personnel safety, these application notes and protocols are designed to offer both procedural guidance and an understanding of the causality behind the recommended practices. The primary application discussed is its use as a key intermediate in the synthesis of Carvedilol, a widely used medication for cardiovascular conditions.[1][2]
Introduction: Understanding this compound
This compound is a substituted ethylamine derivative that serves as a critical building block in organic synthesis, particularly within the pharmaceutical industry.[2] Its molecular structure, featuring a methoxyphenoxy group, makes it a valuable precursor for the development of complex therapeutic agents.[2] Notably, it is an essential intermediate in the manufacturing of Carvedilol, a non-selective beta-blocker used to treat hypertension and heart failure.[1][2]
The compound is typically a clear, colorless to light yellow, oily liquid and is noted to be air-sensitive. Its basic nature, due to the ethylamine moiety, and its potential for reactivity necessitate careful handling and storage to maintain its purity and prevent hazardous situations.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and effective use.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂ | PubChem[3] |
| Molecular Weight | 167.21 g/mol | ChemicalBook[4] |
| Appearance | Clear, colorless to light yellow oily liquid | ChemicalBook[4] |
| Boiling Point | 98 °C at 0.4 mmHg | ChemicalBook[4] |
| Density | 1.11 g/cm³ | ChemicalBook[4] |
| pKa | 8.55 ± 0.10 (Predicted) | ChemicalBook[4] |
| Solubility | Difficult to mix with water | ChemicalBook[4] |
| Sensitivity | Air Sensitive | ChemicalBook[4] |
Safety and Hazard Information
This compound is classified as a hazardous substance, and all personnel must be fully aware of its potential risks before handling.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]
-
Skin Corrosion/Irritation (Category 1B/1C): Causes severe skin burns and eye damage.[3][5]
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[3][5]
Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.
First Aid Measures:
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[5]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Call a physician immediately.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[5]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation.[5]
Handling Protocols
The handling of this compound requires strict adherence to safety protocols to minimize exposure and maintain the integrity of the compound.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, use a NIOSH-approved respirator with an appropriate cartridge.
General Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe mist, vapors, or spray.[5]
-
Wash hands and face thoroughly after handling.[5]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.
Handling of Air-Sensitive Liquid
Given that this compound is air-sensitive, exposure to the atmosphere should be minimized to prevent degradation.[4]
-
Inert Atmosphere: For transfers and reactions, it is best practice to work under an inert atmosphere, such as nitrogen or argon.
-
Syringe Transfer: For small-scale transfers, use a syringe that has been dried in an oven and flushed with an inert gas.[6] Insert the needle through a septum on the reagent bottle to withdraw the liquid.[6]
-
Cannula Transfer: For larger volumes, a double-tipped needle (cannula) can be used to transfer the liquid from the reagent bottle to the reaction vessel under a positive pressure of inert gas.
Caption: Inert gas pressure facilitates the transfer of the air-sensitive reagent via cannula.
Storage Protocols
Proper storage is crucial for maintaining the stability and purity of this compound.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere.
-
Temperature: Store at room temperature, away from heat sources and direct sunlight.
-
Incompatible Materials: Store away from incompatible materials such as oxidizing agents and acids.
-
Segregation: Store in a dedicated area for corrosive materials.
Application Protocol: Synthesis of Carvedilol
This compound is a key reactant in the synthesis of Carvedilol. The following is a representative protocol derived from the literature, illustrating the epoxide ring-opening reaction.[7][8]
Reaction Scheme
Caption: Synthesis of Carvedilol via epoxide ring-opening.
Step-by-Step Protocol
This protocol is for informational purposes and should be adapted and optimized based on specific laboratory conditions and scale.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, add 4-(oxiran-2-ylmethoxy)-9H-carbazole.
-
Solvent Addition: Add an appropriate solvent, such as an alcohol (e.g., C2 to C5 alcohol), to the flask.[8]
-
Reagent Addition: Under a positive flow of nitrogen, add this compound to the reaction mixture.
-
Base Addition: Add a suitable base to the mixture.[8]
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. The crude product can be isolated through various methods, including precipitation as a salt (e.g., hydrochloride hydrate) by adding water, an organic solvent like ethyl acetate, and dilute hydrochloric acid.[8]
-
Purification: The crude Carvedilol can be further purified by crystallization from a suitable solvent, such as ethyl acetate, potentially with the addition of activated carbon to remove colored impurities.[8]
Causality of Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen atmosphere is critical to prevent the oxidation of the amine reactant, which could lead to side products and lower yields.
-
Elevated Temperature: The reaction is heated to increase the rate of the nucleophilic attack of the amine on the epoxide ring.
-
Base: A base is used to deprotonate the amine, increasing its nucleophilicity and facilitating the reaction.
-
Purification by Crystallization: Crystallization is an effective method for purifying the final product, as it allows for the selective separation of the desired compound from impurities based on differences in solubility.
Waste Disposal
All waste containing this compound or its reaction byproducts must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in appropriately labeled, sealed containers.
-
Compatibility: Ensure that incompatible waste streams are not mixed.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Contaminated labware, such as glassware, should also be disposed of as hazardous waste.
Conclusion
This compound is a valuable yet hazardous chemical intermediate. By adhering to the handling, storage, and application protocols outlined in this document, researchers can ensure their safety, maintain the integrity of their experiments, and contribute to the successful development of important pharmaceuticals. A proactive approach to safety and a thorough understanding of the chemical's properties are paramount for its responsible use in a laboratory setting.
References
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PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. National Center for Biotechnology Information. Retrieved from [Link]
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-
PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine - GHS Classification. National Center for Biotechnology Information. Retrieved from [Link]
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-
University of Massachusetts Lowell. (n.d.). SOP BIO-001 LAB GLASSWARE USE AND DISPOSAL. Retrieved from [Link]
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Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
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Strategic N-Alkylation of 2-(2-Methoxyphenoxy)ethylamine: Protocols for Reductive Amination and Direct Alkylation
An Application Note for Medicinal and Process Chemistry
Abstract: N-alkylated derivatives of 2-(2-methoxyphenoxy)ethylamine are crucial scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of various pharmacologically active agents, including the beta-blocker Carvedilol.[1][2] This application note provides detailed, field-proven protocols for the N-alkylation of this primary amine via two distinct and powerful synthetic strategies: reductive amination and direct alkylation with alkyl halides. The guide is designed for researchers, scientists, and drug development professionals, emphasizing the underlying chemical principles, causality behind experimental choices, and robust, self-validating methodologies to ensure reproducible and high-yield synthesis.
Introduction: The Significance of the 2-(2-Methoxyphenoxy)ethylamine Scaffold
The 2-(2-methoxyphenoxy)ethylamine moiety is a privileged structural motif in drug discovery. Its incorporation into larger molecules often imparts favorable pharmacokinetic and pharmacodynamic properties. The primary amino group serves as a versatile synthetic handle for introducing a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
The transformation of this primary amine into a secondary or tertiary amine through N-alkylation is a fundamental step in molecular diversification.[3] This guide delineates two core methodologies to achieve this transformation, each with distinct advantages and considerations.
-
Reductive Amination: A highly efficient and versatile one-pot method ideal for reacting with a broad range of aldehydes and ketones. It is often the preferred method in medicinal chemistry for its high selectivity and green chemistry profile.[4][5]
-
Direct Alkylation: A classic SN2 approach using alkyl halides. While straightforward, it requires careful control to prevent over-alkylation, a common challenge where the more nucleophilic secondary amine product reacts further.[6]
This document will provide the theoretical basis and step-by-step protocols for both approaches, empowering chemists to select and execute the optimal strategy for their specific synthetic goals.
Method 1: Reductive Amination
Principle & Mechanistic Insight
Reductive amination is a robust and widely used method for N-alkylation that proceeds in two main stages within a single reaction vessel.[5] First, the primary amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base, or imine.[5] In the second stage, a mild reducing agent, introduced into the same pot, selectively reduces the imine C=N double bond to yield the desired N-alkylated secondary amine.[7]
The key to the success of this one-pot reaction is the choice of a reducing agent that is mild enough not to reduce the starting aldehyde or ketone but potent enough to reduce the imine intermediate as it forms.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its selectivity and tolerance for weakly acidic conditions that favor imine formation.[5]
General Reaction Mechanism
Caption: Mechanism of one-pot reductive amination.
Detailed Experimental Protocol
Materials:
-
2-(2-methoxyphenoxy)ethylamine (1.0 eq.)
-
Aldehyde or Ketone (1.1 - 1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup
Procedure:
-
Reactant Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(2-methoxyphenoxy)ethylamine (1.0 eq.) and the selected aldehyde or ketone (1.1 eq.).
-
Solvent Addition: Dissolve the reactants in anhydrous DCM (or DCE) to a concentration of approximately 0.1-0.5 M.
-
Imine Formation: Stir the solution at room temperature (20-25 °C) for 1-2 hours. For less reactive carbonyl compounds, the addition of a dehydrating agent like anhydrous MgSO₄ can be beneficial to drive the equilibrium towards the imine.[4] Monitor the formation of the imine by Thin Layer Chromatography (TLC) or LC-MS.
-
Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the mixture portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Reaction Completion: Continue stirring the reaction at room temperature. Monitor the consumption of the imine intermediate by TLC or LC-MS until completion (typically 3-24 hours).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure N-alkylated amine.[4]
Data Summary: Substrate Scope
| Alkylating Agent (R²-CHO) | Product (R-group) | Solvent | Typical Yield |
| Cyclohexanecarboxaldehyde | Cyclohexylmethyl | DCM | >90% |
| Isobutyraldehyde | Isobutyl | DCE | >85% |
| Benzaldehyde | Benzyl | DCM | >90% |
| Acetone | Isopropyl | MeOH | >80% |
| When using NaBH₄ as the reductant, methanol is a common solvent. |
Method 2: Direct Alkylation with Alkyl Halides
Principle & Mechanistic Insight
Direct N-alkylation with an alkyl halide is a classic bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of 2-(2-methoxyphenoxy)ethylamine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A base is required to neutralize the hydrohalic acid (H-X) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
The primary challenge of this method is over-alkylation . The secondary amine product is often more nucleophilic than the starting primary amine due to the electron-donating nature of the newly added alkyl group.[6] This enhanced nucleophilicity allows it to compete with the starting material for the remaining alkyl halide, leading to the formation of a tertiary amine and, subsequently, a quaternary ammonium salt. To achieve selective mono-alkylation, reaction conditions must be carefully controlled.[4]
Reaction Mechanism & Over-Alkylation Pathway
Caption: SN2 mono-alkylation and the competing over-alkylation pathway.
Detailed Experimental Protocol for Selective Mono-Alkylation
Materials:
-
2-(2-methoxyphenoxy)ethylamine (1.0 to 3.0 eq.)
-
Alkyl Halide (e.g., Iodide, Bromide) (1.0 eq.)
-
Mild inorganic base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq.) or non-nucleophilic organic base (e.g., DIEA)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon atmosphere setup
Procedure:
-
Reactant Preparation: To a round-bottom flask under a nitrogen atmosphere, add 2-(2-methoxyphenoxy)ethylamine (a stoichiometric excess, e.g., 1.5-3.0 eq., is often used to favor mono-alkylation), the base (e.g., K₂CO₃, 2.0 eq.), and anhydrous acetonitrile.
-
Alkyl Halide Addition: Add the alkyl halide (1.0 eq.) dropwise to the stirred suspension at room temperature. For highly reactive alkyl halides, the addition may be performed at 0 °C to better control the reaction rate.[4]
-
Reaction Conditions: After the addition is complete, allow the mixture to stir at room temperature or heat gently (e.g., 40-60 °C) to drive the reaction to completion.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, paying close attention to the consumption of the starting amine and the appearance of both the desired mono-alkylated product and the di-alkylated byproduct.[4]
-
Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Rinse the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts or DMF. The organic layer is then dried over Na₂SO₄, filtered, and concentrated. Purify the crude material via flash column chromatography to separate the desired secondary amine from unreacted starting material and over-alkylated products.[4]
Data Summary: Reaction Parameters
| Alkyl Halide (R²-X) | Base | Solvent | Temperature | Key Consideration |
| Iodomethane | K₂CO₃ | MeCN | Room Temp | Use large excess of amine |
| Ethyl Bromide | Cs₂CO₃ | DMF | 50 °C | Monitor for di-ethylation |
| Benzyl Bromide | DIEA | MeCN | Room Temp | Highly reactive, add dropwise |
| n-Butyl Iodide | K₂CO₃ | DMF | 60 °C | Slower reaction, requires heat |
Synthetic Strategy Workflow
Caption: Decision workflow for selecting an N-alkylation method.
Conclusion and Recommendations
Both reductive amination and direct alkylation are effective methods for the N-alkylation of 2-(2-methoxyphenoxy)ethylamine. The choice of method should be guided by the specific synthetic target and available starting materials.
-
Choose Reductive Amination for:
-
High-throughput synthesis and library generation due to its reliability and broad substrate scope.
-
Synthesizing complex targets where chemoselectivity is critical.
-
Projects where "green" or one-pot procedures are prioritized to minimize waste and purification steps.
-
-
Choose Direct Alkylation for:
-
Simple alkylations (e.g., methylation, ethylation) where the starting amine can be used in large excess cost-effectively.
-
Situations where the corresponding aldehyde or ketone for reductive amination is unstable or commercially unavailable.
-
Process chemistry scale-up, provided that over-alkylation can be rigorously controlled and monitored.
-
By understanding the principles and applying the detailed protocols within this guide, researchers can confidently and efficiently synthesize a diverse range of N-alkylated 2-(2-methoxyphenoxy)ethylamine derivatives to advance their drug discovery and development programs.
References
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
- Arnold, C. L. (1945). Purification of amine reaction mixtures. U.S. Patent No. 2,377,511. Washington, DC: U.S. Patent and Trademark Office.
- CN113861047B. (2022). Synthesis method of 2-(2-methoxyphenoxy) ethylamine. Google Patents.
-
Meshram, H. M., et al. (2010). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. Retrieved from [Link]
-
Emadi, S. (2022). N-dealkylation of Amines. Molecules, 27(15), 4978. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]
- WO2009128088A2. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. Google Patents.
-
Xu, L., et al. (2018). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications, 54(81), 11463-11466. Retrieved from [Link]
-
American Chemical Society. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. Retrieved from [Link]
-
OC Lectures. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Retrieved from [Link]
- WO2007005594A2. (2007). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. Google Patents.
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
-
All 'Bout Chemistry. (2021, February 4). Preparation of amines by reductive amination of aldehydes and Ketones. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
Sources
- 1. 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India | Vihita Bio [vihita-bio.com]
- 2. 2-(2-methoxyphenoxy) ethylamine - Jay Finechem [jayfinechem.com]
- 3. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(2-methoxyphenoxy)ethylamine
Sources
- 1. 2-(2-Methoxyphenoxy)ethylamine, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 2. 2-(2-Methoxyphenoxy)ethylamine | 1836-62-0 [chemicalbook.com]
- 3. 2-(2-Methoxyphenoxy)Ethylamine Chemical Properties, Uses, Safety Data & Synthesis | Leading Supplier in China [nj-finechem.com]
- 4. 2-(2-Methoxyphenoxy)ethylamine Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents [patents.google.com]
- 6. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]
- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing Reductive Amination for the Synthesis of N-Ethyl-2-(2-methoxyphenoxy)ethanamine
Welcome to the technical support center for the synthesis of N-Ethyl-2-(2-methoxyphenoxy)ethanamine via reductive amination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction outcomes.
Introduction to the Synthesis
The synthesis of this compound from 2-(2-methoxyphenoxy)ethanamine and acetaldehyde is a classic example of reductive amination. This transformation is a cornerstone of modern medicinal chemistry for its efficiency and selectivity in forming carbon-nitrogen bonds. The reaction proceeds in two key stages: the formation of an intermediate imine from the primary amine and acetaldehyde, followed by the immediate reduction of this imine to the desired secondary amine.
This one-pot procedure is highly valued for its mild conditions and for circumventing the common issue of over-alkylation often encountered with traditional alkylating agents. However, like any chemical reaction, success hinges on a nuanced understanding of the reaction parameters. This guide will delve into the critical aspects of this reaction, providing you with the expertise to troubleshoot and perfect your synthesis.
Reaction Mechanism and Key Reagents
A solid grasp of the reaction mechanism is paramount for effective troubleshooting. The reductive amination process begins with the nucleophilic attack of the primary amine on the carbonyl carbon of acetaldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine. The imine is then reduced by a hydride source, typically a borohydride reagent, to furnish the final secondary amine.
Diagram of the Reductive Amination Pathway
Caption: A decision tree for troubleshooting slow or incomplete reductive amination reactions.
FAQ 2: I am observing significant amounts of a byproduct with a higher molecular weight. What is it and how can I prevent its formation?
The most common high-molecular-weight byproduct in the N-ethylation of a primary amine is the over-alkylated tertiary amine, N,N-Diethyl-2-(2-methoxyphenoxy)ethanamine. This occurs when the desired secondary amine product reacts with another molecule of acetaldehyde to form an iminium ion, which is then reduced.
Strategies to Minimize Over-Alkylation:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the primary amine (1.1 to 1.2 equivalents) relative to acetaldehyde can help to consume the aldehyde before it has a chance to react with the product.
-
Order of Addition: Adding the acetaldehyde slowly to the mixture of the amine and STAB can help to maintain a low concentration of the aldehyde, thereby disfavoring the second alkylation.
-
Stepwise Procedure: For particularly challenging cases of over-alkylation, a stepwise procedure can be employed. First, the imine is formed by reacting the primary amine with acetaldehyde in a solvent like methanol. Once the imine formation is complete (as monitored by TLC or LC-MS), the reducing agent (in this case, NaBH₄ would be a suitable choice) is added.
FAQ 3: My final product is difficult to purify. What are the best strategies for purification?
Purification of the final product can be challenging due to the presence of unreacted starting material, over-alkylated byproduct, and reagent-derived impurities.
-
Aqueous Work-up: A standard aqueous work-up is the first step. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and decompose the excess borohydride. Extract the product into an organic solvent like ethyl acetate or DCM. Washing the organic layer with brine can help to remove water-soluble impurities.
-
Acid-Base Extraction: Since the product is a secondary amine, it can be separated from non-basic impurities by acid-base extraction. Extract the crude product into an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base like sodium hydroxide (NaOH) and extract the purified amine back into an organic solvent.
-
Column Chromatography: If impurities persist after extraction, silica gel column chromatography is a reliable method for final purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is typically effective. Adding a small amount of triethylamine (0.5-1%) to the eluent can help to prevent the amine product from streaking on the silica gel.
Experimental Protocol: Optimized Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and analytical observations.
Materials:
-
2-(2-methoxyphenoxy)ethanamine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Glacial acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2-(2-methoxyphenoxy)ethanamine (1.0 eq).
-
Solvent Addition: Dissolve the amine in anhydrous DCM (approximately 0.1 M concentration).
-
Reagent Addition: Add sodium triacetoxyborohydride (1.2 - 1.5 eq) to the solution. If desired, add glacial acetic acid (0.1 eq).
-
Acetaldehyde Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetaldehyde (1.0 - 1.1 eq) dropwise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography if necessary.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
- Myers, A. (n.d.).
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Barber, T. R., & Cheves, C. A. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30163–30172. [Link]
-
National Center for Biotechnology Information. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. PubMed Central. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
The Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Reddit. (2023, November 3). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Reddit. (2023, November 3). Reductive amination NaB(AcO)3. [Link]
Stability issues and degradation of 2-(2-methoxyphenoxy)ethylamine base
Welcome to the technical support center for 2-(2-methoxyphenoxy)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation phenomena encountered during the handling, storage, and experimental use of this critical intermediate. As a key building block in the synthesis of pharmaceuticals like Carvedilol, its purity and stability are paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability and handling of 2-(2-methoxyphenoxy)ethylamine.
Q1: My bottle of 2-(2-methoxyphenoxy)ethylamine has turned yellow/brown. Is it still usable?
A change in color from colorless or light yellow to a more intense yellow or brown shade is a common indicator of degradation. This is often due to oxidation from exposure to air. While minor color changes may not significantly impact every application, it is a sign of decreasing purity. For sensitive synthetic steps, particularly in pharmaceutical development, using discolored material is not recommended as it may lead to lower yields and the formation of impurities. It is advisable to perform a purity check (e.g., by GC or HPLC) before use.
Q2: What are the optimal storage conditions for 2-(2-methoxyphenoxy)ethylamine?
To ensure maximum stability, 2-(2-methoxyphenoxy)ethylamine should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2] It should be kept in a cool, dark, and dry place.[2] Several suppliers recommend refrigeration (+5°C).[3] Exposure to air, moisture, and light should be minimized.
Q3: Is this compound sensitive to air and moisture?
Yes, 2-(2-methoxyphenoxy)ethylamine is known to be sensitive to both air and moisture.[2] The primary amine functional group is susceptible to oxidation by atmospheric oxygen and can react with carbon dioxide, especially in the presence of moisture.
Q4: I've observed a white precipitate forming in my container of 2-(2-methoxyphenoxy)ethylamine. What is it?
A white precipitate is likely the result of the amine reacting with atmospheric carbon dioxide (CO₂) to form a carbamate salt. This reaction is accelerated in the presence of moisture. While the formation of this salt may be reversible upon heating or dissolution in certain solvents, it indicates that the container has been compromised and the purity of the amine is reduced.
Q5: Can I handle this compound on an open bench?
Given its sensitivity to air and moisture, it is highly recommended to handle 2-(2-methoxyphenoxy)ethylamine under an inert atmosphere, for example, within a glove box or using Schlenk line techniques, especially when dealing with high-purity applications or long-term storage of opened containers.
Section 2: Understanding Degradation Pathways
The instability of 2-(2-methoxyphenoxy)ethylamine primarily stems from the reactivity of its primary amine group. Understanding the potential degradation pathways is crucial for troubleshooting and preventing purity loss.
Reaction with Atmospheric Carbon Dioxide
Primary amines can react with atmospheric CO₂ to form carbamate salts. In the presence of water, this can lead to the formation of bicarbonates. This is a common issue for many amines used in carbon capture technologies and is relevant for neat storage conditions if exposed to air.
dot
Caption: Reaction of 2-(2-methoxyphenoxy)ethylamine with CO₂.
Oxidative Degradation
Exposure to atmospheric oxygen can lead to the oxidative degradation of the primary amine. This is a complex process that can generate a variety of byproducts. The initial steps often involve the formation of radical intermediates. While specific degradation products for this molecule are not extensively documented in publicly available literature, based on general amine chemistry, potential oxidation products could include imines, aldehydes, and carboxylic acids, as well as N-oxides. One study on Carvedilol, which contains the 2-(2-methoxyphenoxy)ethylamino moiety, identified an N-hydroxylamine derivative as a degradation product, suggesting N-oxidation is a relevant pathway.[4]
dot
Caption: Potential oxidative degradation pathways.
Section 3: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during experiments involving 2-(2-methoxyphenoxy)ethylamine.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Reaction Failure or Low Yield | 1. Degraded starting material (amine). | 1a. Verify Purity: Before starting the reaction, check the purity of the amine using GC, HPLC, or NMR. Look for discoloration as a first indicator. 1b. Use Fresh or Purified Material: If degradation is suspected, use a freshly opened bottle or purify the existing stock by distillation under high vacuum. |
| 2. Inactivation of the amine by atmospheric CO₂. | 2a. Inert Atmosphere: Ensure all manipulations of the amine are performed under an inert atmosphere (N₂ or Ar). 2b. Use Dry Solvents: Use anhydrous solvents to minimize moisture that can facilitate the reaction with CO₂. | |
| Appearance of Unexpected Peaks in Analytical Chromatogram (GC/HPLC) | 1. Presence of degradation products from the starting amine. | 1a. Characterize Impurities: If possible, use LC-MS or GC-MS to get mass information on the unknown peaks. Compare potential masses with those of suspected degradation products (e.g., carbamate, oxidized species). 1b. Run a Blank: Analyze your stored 2-(2-methoxyphenoxy)ethylamine to see if the impurities are present in the starting material. |
| 2. Formation of reaction byproducts. | 2a. Review Reaction Stoichiometry: In reactions like the synthesis of Carvedilol, using an excess of the amine can lead to the formation of dimer impurities.[5] 2b. Optimize Reaction Conditions: Adjust temperature, reaction time, and order of addition to minimize side reactions. | |
| Inconsistent Reaction Results Between Batches | 1. Variable purity of the 2-(2-methoxyphenoxy)ethylamine batches. | 1a. Standardize Incoming Quality Control: Implement a standard analytical test (e.g., a specific HPLC or GC method) to qualify every new batch of the amine before use. 1b. Standardize Storage: Ensure all batches are stored under identical, optimal conditions as described in the FAQs. |
| 2. Gradual degradation of a single stock bottle over time. | 2a. Aliquot the Reagent: Upon receiving a new bottle, aliquot the amine into smaller, single-use vials under an inert atmosphere. This minimizes repeated exposure of the entire stock to air. |
Section 4: Analytical Protocols for Purity Assessment
A stability-indicating analytical method is crucial for accurately determining the purity of 2-(2-methoxyphenoxy)ethylamine and separating it from potential degradation products.
Gas Chromatography (GC) Purity Assay
GC is a common method for assessing the purity of volatile amines.
-
Protocol Outline:
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5, HP-5ms) is generally suitable.
-
Injector Temperature: 250 °C
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 300 °C
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 280 °C.
-
Carrier Gas: Helium or Hydrogen.
-
Sample Preparation: Dilute the amine in a suitable solvent like isopropanol or dichloromethane.
-
-
Interpretation: The purity is typically reported as the area percentage of the main peak. New peaks with different retention times appearing over time indicate the formation of impurities or degradation products.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method Development
For a more detailed analysis, especially for non-volatile degradation products, a stability-indicating HPLC method is recommended.
-
Workflow for Method Development:
dot
Caption: Workflow for developing a stability-indicating HPLC method.
-
Starting Conditions for Consideration:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector, with wavelength set around 220 nm or 275 nm. A Diode Array Detector (DAD) is highly recommended to assess peak purity.
-
Coupling to Mass Spectrometry (LC-MS): Using a volatile mobile phase (e.g., with ammonium formate or formic acid) will allow for LC-MS analysis to identify the mass of unknown impurity peaks, which is invaluable for structural elucidation.[6]
-
Section 5: References
-
Bakshi, M., & Singh, S. (2002). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1713005, 2-(2-Methoxyphenoxy)ethyl amine. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-(2-Methoxyphenoxy)ethylamine. Retrieved from a representative SDS.
-
Methylamine Supplier. (n.d.). 2-(2-Methoxphenoxyl)Ethylamine. Retrieved from [Link]
-
Nielsen, C. J., D'Anna, B., & Karl, M. (2010). Atmospheric Degradation of Amines (ADA). NILU.
-
Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
-
Suneel Kumar, K., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45.
-
Singh, R., & Rehman, Z. U. (2012). Current practices and considerations for a stability-indicating method in pharmaceutical analysis. LCGC International, 25(6), 342-353.
-
Rao, V. U. M., et al. (2017). Method development and forced degradation studies of carvedilol by RP-HPLC. International Journal of Pharmacy and Analytical Research, 6(3), 457-468.
-
International Journal of Pharmaceutical Sciences Review and Research. (2012). Stability indicating by LC-MS method. 12(1), 51-58.
Sources
- 1. punagri.com [punagri.com]
- 2. 2-(2-Methoxyphenoxy)ethylamine | 1836-62-0 [chemicalbook.com]
- 3. 2-(2-Methoxyphenoxy)ethylamine | LGC Standards [lgcstandards.com]
- 4. library.dphen1.com [library.dphen1.com]
- 5. connectjournals.com [connectjournals.com]
- 6. chromatographyonline.com [chromatographyonline.com]
How to remove impurities from synthesized N-Ethyl-2-(2-methoxyphenoxy)ethanamine
Welcome to the technical support center for N-Ethyl-2-(2-methoxyphenoxy)ethanamine. This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven solutions for the purification of this key pharmaceutical intermediate. We will explore the causality behind experimental choices, offering robust, self-validating protocols to ensure you achieve the highest possible purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
The impurity profile largely depends on the synthetic route employed. The most common method is the reductive amination of 2-(2-methoxyphenoxy)acetaldehyde with ethylamine or the direct N-alkylation of 2-(2-methoxyphenoxy)ethylamine.
Common Impurities Include:
-
Unreacted Starting Materials:
-
2-(2-methoxyphenoxy)ethylamine (primary amine precursor).
-
2-(2-methoxyphenoxy)acetaldehyde (aldehyde precursor).
-
-
Over-Alkylated Byproducts:
-
N,N-Diethyl-2-(2-methoxyphenoxy)ethanamine (tertiary amine). This is particularly common in direct alkylation routes if reaction conditions are not carefully controlled.[1]
-
-
Imine Intermediate:
-
The Schiff base formed between the aldehyde and ethylamine may persist if the reduction step is incomplete. Imines can be unstable on silica gel, potentially hydrolyzing back to the starting materials during purification.[2]
-
-
Reagent-Derived Impurities:
-
Residual reducing agents (e.g., borohydride salts) or catalysts.
-
Salts formed during reaction workup (e.g., sodium chloride, sodium sulfate).
-
-
Solvent Residues:
-
High-boiling point solvents used in the reaction (e.g., DMF, DMSO) or extraction solvents (e.g., ethyl acetate, dichloromethane).
-
Q2: How can I effectively assess the purity of my crude and purified product?
A multi-faceted analytical approach is crucial for a reliable purity assessment.
-
Thin-Layer Chromatography (TLC): The first and quickest step. Use a combination of polar and non-polar solvent systems (e.g., Hexane:Ethyl Acetate and Dichloromethane:Methanol). The presence of a single spot is a good preliminary indicator. Because the product is a basic amine, adding 1-2% triethylamine (TEA) or ammonia to the mobile phase can prevent streaking on the silica plate, giving a much clearer result.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for structural confirmation and purity assessment. Integrating key signals (e.g., the N-ethyl group protons vs. aromatic protons) can provide a quantitative measure of purity and help identify specific impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities, unreacted starting materials, and over-alkylated byproducts. The mass spectrum provides definitive identification of these components.
-
High-Performance Liquid Chromatography (HPLC): Often used for final purity confirmation (>99%) in pharmaceutical-grade material.[4] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) is a common choice.
Q3: What is the most robust first-pass purification method for removing bulk impurities?
For a basic compound like this compound, an acid-base extraction is an exceptionally effective and scalable initial purification step. This technique leverages the amine's ability to be protonated and become water-soluble, separating it from neutral or acidic organic impurities.
The underlying principle is the reversible conversion of the water-insoluble free base into a water-soluble salt.
See Protocol 1 for a detailed step-by-step guide.
Q4: My product is still not pure after extraction. What are my options for further purification?
If impurities persist, particularly those with similar basicity (like the primary amine starting material or the tertiary amine byproduct), more advanced techniques are required. The choice between them depends on the nature of the impurities and the required scale.
| Purification Method | Pros | Cons | Best For Removing |
| High-Vacuum Distillation | - Excellent for large scales.- Highly effective for removing non-volatile impurities (salts, baseline material) and very volatile impurities (solvents). | - Requires specialized equipment.- Not effective for separating compounds with close boiling points.- Risk of thermal degradation if the compound is unstable. | - Non-volatile residues.- Residual solvents.- Impurities with significantly different boiling points. |
| Flash Column Chromatography | - High resolution for separating structurally similar compounds.- Versatile; conditions can be optimized for specific separations. | - Can be lower-yielding due to product adhesion to silica.- Requires significant solvent volumes.- Less scalable than distillation. | - Structurally similar amines (e.g., primary, secondary, tertiary).- Close-running neutral impurities. |
Q5: How should I properly handle and store the purified this compound?
The purified product is an oil that is sensitive to air and moisture.[5][6][7]
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, which can lead to discoloration (yellowing).
-
Temperature: Keep in a cool, dark place. Refrigeration is recommended for long-term storage.[5][6]
-
Container: Use a tightly sealed container, preferably an amber glass bottle, to protect from light and moisture.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Product is a dark or yellow oil after synthesis. | Oxidation of the phenoxy moiety or amine. | - Ensure the reaction and workup are performed under an inert atmosphere where possible.- Store the final product under nitrogen or argon.[5][6] |
| TLC plate shows a long streak instead of a defined spot. | The basic amine is strongly interacting with the acidic silica gel. | - Prepare your eluent with 1-2% triethylamine or a 1% solution of ammonia in methanol to neutralize the acidic sites on the silica.[8] |
| NMR analysis shows residual starting primary amine. | Incomplete ethylation or reductive amination. | - Increase the equivalents of the ethylating agent or aldehyde.- Extend the reaction time or increase the temperature.- Use flash column chromatography for separation. |
| Product yield is very low after column chromatography. | Irreversible adsorption of the basic product onto the acidic silica gel. | - Use an amine-functionalized silica column (e.g., Biotage® KP-NH) which is designed for purifying basic compounds.[9]- Alternatively, pre-treat standard silica by flushing the packed column with eluent containing 5% triethylamine before loading the sample. |
| Distillation results in product decomposition (charring). | The boiling point is too high, causing thermal degradation. | - Ensure you are using a high-vacuum pump to sufficiently lower the boiling point.- Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures. |
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is a self-validating system. If the product successfully moves from the organic phase to the aqueous phase upon acidification and back upon basification, its basic amine character is confirmed.
-
Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent like diethyl ether or ethyl acetate (200 mL).
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add 100 mL of 1 M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Causality: The basic this compound reacts with HCl to form its hydrochloride salt, which is soluble in the aqueous layer. Neutral organic impurities remain in the ether layer.
-
-
Separation: Drain the lower aqueous layer into a clean flask. Extract the organic layer two more times with 50 mL portions of 1 M HCl, combining all aqueous extracts. Discard the organic layer containing neutral impurities.
-
Wash: (Optional) Wash the combined aqueous extracts with 50 mL of diethyl ether to remove any remaining non-basic impurities. Discard the ether wash.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution while stirring until the pH is >12 (confirm with pH paper). A milky white precipitate or oil (the free base) should form.
-
Causality: NaOH deprotonates the hydrochloride salt, regenerating the water-insoluble free amine.
-
-
Final Extraction: Transfer the basified mixture back to a separatory funnel. Extract the free amine into diethyl ether or dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified oil.
Protocol 2: Purification by Flash Column Chromatography
This protocol assumes the use of standard silica gel, which requires a basic modifier to achieve good separation.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 Hexane:Ethyl Acetate with 1% Triethylamine). Pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry powder. This dry-loading method prevents band broadening. Carefully load the powder onto the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate + 1% TEA). Gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate + 1% TEA).
-
Causality: The triethylamine in the eluent competitively binds to the acidic silanol groups on the silica surface, preventing the desired amine product from tailing and allowing for elution as a sharp band.[9]
-
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent and triethylamine under reduced pressure.
References
- Google Patents. (n.d.). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin (WO2009128088A2).
-
TradeIndia. (n.d.). 2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. Retrieved from [Link]
-
Chemdad. (n.d.). 2-(2-Methoxyphenoxy)ethylamine Analytical Chemistry. Retrieved from [Link]
-
Chemdad. (n.d.). 2-(2-Methoxyphenoxy)ethylamine hydrochloride Analytical Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
-
National Institutes of Health. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods | Request PDF. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify imine using column chromatography? Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanamine, N-ethyl-. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. 2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price [nigamfinechem.co.in]
- 5. 2-(2-Methoxyphenoxy)ethylamine | 1836-62-0 [chemicalbook.com]
- 6. 2-(2-Methoxyphenoxy)ethylamine Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 2-(2-Methoxyphenoxy)ethylamine, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
Technical Support Center: Scaling Up N-Ethyl-2-(2-methoxyphenoxy)ethanamine Synthesis
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the synthesis of N-Ethyl-2-(2-methoxyphenoxy)ethanamine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. As a key intermediate in various pharmaceutical pathways, ensuring a robust, efficient, and scalable synthesis is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven insights.
Synthesis Strategy Overview
Two primary synthetic routes are typically considered for the large-scale production of this compound. The choice between them depends on factors such as starting material availability, cost, and the capabilities of the manufacturing facility.
-
Route A: Direct Williamson Ether Synthesis. This is often the more convergent approach. It involves the reaction of a guaiacol salt (deprotonated 2-methoxyphenol) with a pre-formed N-ethylated haloamine, such as 2-chloro-N-ethylethanamine.
-
Route B: Two-Step Synthesis via Primary Amine. This route first synthesizes the intermediate 2-(2-methoxyphenoxy)ethylamine. This can be achieved through various methods, including the reaction of guaiacol with 2-alkyloxazolines, which is noted for its use of safer and more readily available materials[1]. The primary amine is then selectively ethylated in a subsequent step, commonly via reductive amination.
The following diagram outlines these strategic pathways.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.
Issue 1: Low Conversion and Yield in Williamson Ether Synthesis (Route A)
Question: We are scaling up the reaction between potassium guaiacolate and 2-chloro-N-ethylethanamine and observing stalling or low final conversion. What are the likely causes?
Answer: This is a classic challenge in scaling up SN2 reactions. The root cause often lies in one of several key parameters that do not scale linearly from the bench.
-
Causality:
-
Insufficient Mixing: In large reactors, inadequate agitation can create localized zones where reagents are not in sufficient contact. This is especially true in heterogeneous mixtures (e.g., solid K₂CO₃ in a solvent).
-
Poor Temperature Control: The Williamson ether synthesis is often exothermic. Without efficient heat dissipation in a large reactor, localized "hot spots" can form, leading to side reactions like elimination, which are favored at higher temperatures[2][3].
-
Solvent and Base Selection: The choice of solvent and base is critical. A polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) is necessary to solvate the cation of the phenoxide salt, thereby liberating the nucleophilic oxygen anion. The base must be strong enough to fully deprotonate guaiacol but not so strong as to promote side reactions with the haloamine.
-
Moisture Contamination: Water can protonate the highly reactive phenoxide, quenching its nucleophilicity and halting the reaction. At scale, ensuring anhydrous conditions is more challenging[4].
-
-
Troubleshooting Protocol:
-
Verify Anhydrous Conditions: Ensure all reagents and the reactor are thoroughly dried. Consider a toluene azeotrope to remove residual water from the guaiacol before adding the base.
-
Optimize Agitation: Review the reactor's mixing specifications. For heterogeneous reactions, ensure the impeller speed is sufficient to keep solids suspended. Baffles in the reactor are critical for preventing vortexing and ensuring good turnover.
-
Controlled Reagent Addition: Add the 2-chloro-N-ethylethanamine solution slowly to the phenoxide mixture. This allows the reactor's cooling system to manage the exotherm, maintaining the optimal reaction temperature.
-
Re-evaluate Solvent/Base System: If issues persist, consider the system's effectiveness.
-
| Parameter | Recommendation for Scale-Up | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | A good balance of reactivity, low cost, and easier handling at scale compared to hydrides (NaH) or hydroxides (NaOH/KOH), which can introduce water. |
| Solvent | DMF or Acetonitrile | Both are excellent polar aprotic solvents for SN2 reactions. Acetonitrile has a lower boiling point, which can simplify downstream removal. |
| Temperature | 60-80 °C | This range typically provides a reasonable reaction rate without significantly promoting the competing E2 elimination side reaction[2]. |
| Monitoring | HPLC / UPLC | Track the disappearance of guaiacol. The reaction should be driven until the starting material is <1% by area. |
Issue 2: Formation of N,N-Diethyl Byproduct (Route B)
Question: In our N-ethylation step, we are seeing significant formation of the N,N-diethyl impurity alongside our desired mono-ethylated product. How can we improve selectivity?
Answer: This is a common problem in the N-alkylation of primary amines[5]. The mono-alkylated product is itself a nucleophile and can react with the ethylating agent to form the di-alkylated byproduct. As the reaction progresses, the concentration of the more nucleophilic secondary amine product increases, making this competitive reaction more likely.
-
Causality:
-
Stoichiometry and Local Excess: Using a large excess of the ethylating agent or poor mixing can create localized areas where the newly formed secondary amine immediately reacts again.
-
Reactivity of Ethylating Agent: Highly reactive agents like ethyl iodide favor over-alkylation.
-
Reaction Conditions: Higher temperatures and prolonged reaction times can increase the rate of the second alkylation.
-
-
Troubleshooting Protocol & Optimization:
-
Adopt Reductive Amination: The most robust solution at scale is to switch from direct alkylation with an ethyl halide to reductive amination . React the primary amine, 2-(2-methoxyphenoxy)ethylamine, with just over one equivalent (e.g., 1.05-1.1 eq.) of acetaldehyde. This forms an imine intermediate in situ, which is then reduced to the secondary amine. This method is highly selective for mono-alkylation because the imine is more readily reduced than it is to form a tertiary enamine, and the primary amine is a poorer nucleophile for the second addition to the imine.
-
Choice of Reducing Agent: For scale-up, sodium borohydride (NaBH₄) is often used, but it can be sluggish and require protic solvents. A superior choice for large-scale operations is often catalytic hydrogenation (H₂ gas with a catalyst like Pd/C), which produces only water as a byproduct and is highly efficient.
-
If Direct Alkylation Must Be Used:
-
Use the primary amine as the limiting reagent.
-
Slowly add the ethylating agent (1.0 eq.) to a well-stirred solution of the amine.
-
Keep the temperature as low as practically possible to control the reaction rates.
-
-
Issue 3: Difficult Purification of the Final Product
Question: Our final product is a high-boiling oil that is difficult to crystallize. Column chromatography is not feasible for our 10 kg target scale. What are our options?
Answer: Purifying non-crystalline amines at scale requires moving away from chromatography towards more industrially viable techniques.
-
Causality: The presence of a flexible ethyl chain and the phenoxy ether linkage disrupts crystal lattice formation. Impurities with similar polarity and boiling points further complicate purification.
-
Purification Protocol for Scale-Up:
-
Vacuum Distillation: As an oil, the product is an excellent candidate for vacuum distillation. This is a highly scalable and economical purification method for thermally stable compounds. The boiling point of the parent amine is reported as 110-115 °C at 2 Torr, so the N-ethylated product will be slightly higher[1]. A fractional distillation setup can effectively separate it from lower-boiling starting materials and higher-boiling byproducts.
-
Salt Formation and Crystallization: Amines can be converted to crystalline salts. React the crude product base with an acid like hydrochloric acid (HCl) in a suitable solvent (e.g., isopropanol, ethyl acetate). The resulting hydrochloride salt is often a well-defined, stable solid that can be easily filtered and washed. This method is excellent for removing non-basic impurities. The free base can be regenerated later if needed by neutralizing the salt with a base (e.g., NaOH, Na₂CO₃) and extracting into an organic solvent.
-
Extractive Workup: Design a multi-step liquid-liquid extraction sequence to remove specific impurities.
-
An acidic wash (e.g., dilute HCl) will remove any unreacted primary amine (if using Route B) into the aqueous layer, as it is more basic than the secondary amine product.
-
A basic wash (e.g., dilute NaOH) will remove any unreacted guaiacol starting material as its water-soluble sodium salt.
-
-
| Method | Best For | Scale-Up Considerations |
| Vacuum Distillation | Removing non-volatile impurities and separating components with different boiling points. | Requires high-vacuum pumps and heated reactors. Product must be thermally stable at distillation temperatures. |
| Salt Crystallization | High-purity isolation and removal of non-basic impurities. Excellent for final product form. | Requires selection of appropriate acid and solvent system. Adds an extra step if the free base is required. |
| Liquid-Liquid Extraction | Removing acidic or basic impurities from the crude product stream before final purification. | Requires large vessels for phase separation. Can generate significant aqueous waste streams. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for large-scale production?
For multi-kilogram scale and beyond, Route A (Direct Williamson Ether Synthesis) is often preferred if the starting material, 2-chloro-N-ethylethanamine or a similar haloamine, is commercially available and affordable[6]. It is a more convergent process, meaning it has fewer steps, which generally leads to higher overall yield, less processing time, and lower labor costs. Route B becomes more attractive if the haloamine is expensive or unavailable, or if the facility is better equipped for hydrogenation (for the reductive amination step) than for handling large volumes of solvents like DMF at high temperatures.
Q2: What are the most critical safety considerations for this synthesis?
-
Reagent Handling: Guaiacol (2-methoxyphenol) is an irritant[7]. Strong bases like NaOH or KOH are highly corrosive. Solvents like DMF are toxic and require contained handling.
-
Pressure and Off-Gassing: Ensure reactors are properly vented, especially during acid-base neutralizations which can generate heat and gas.
-
Personal Protective Equipment (PPE): Standard PPE, including chemical-resistant gloves, safety glasses, and lab coats, is mandatory. For large-scale work, enhanced respiratory protection may be required depending on the containment systems in place. The final product itself is classified as harmful if swallowed and can cause serious eye damage[8].
Q3: How can we effectively monitor reaction progress at scale?
In-process controls (IPCs) are essential. While TLC is useful in R&D, it is not quantitative. At scale, High-Performance Liquid Chromatography (HPLC) is the standard. A simple isocratic method can be developed to track the disappearance of the limiting starting material (e.g., guaiacol). Set clear completion criteria (e.g., "Reaction is considered complete when the area % of guaiacol is less than 1.0% of the total peak area"). This ensures batch-to-batch consistency and prevents running reactions for longer than necessary.
Q4: What are the recommended storage conditions for this compound?
As an amine, the product is susceptible to oxidation and can absorb atmospheric CO₂ over time. It should be stored in well-sealed, airtight containers, preferably under an inert atmosphere (e.g., nitrogen or argon). To maintain purity and stability, store in a cool, dry, and dark place away from direct sunlight and heat sources[9].
References
- CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents.
- WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents.
-
2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price. Available at: [Link]
- EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents.
-
2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 - PubChem. Available at: [Link]
-
Williamson ether synthesis - Wikipedia. Available at: [Link]
-
osha-pv2039.pdf - 4-Methoxyphenol. Available at: [Link]
-
Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. - Vedantu. Available at: [Link]
-
Illustrate with examples the limitations of Williamson's synthesis fo - askIITians. Available at: [Link]
-
An In-depth Overview on the Williamson Synthesis Concept - Unacademy. Available at: [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. Available at: [Link]
Sources
- 1. EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents [patents.google.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. An In-depth Overview on the Williamson Synthesis Concept [unacademy.com]
- 4. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 5. youtube.com [youtube.com]
- 6. 4535-87-9|2-Chloro-N-ethylethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 7. osha.gov [osha.gov]
- 8. 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price [nigamfinechem.co.in]
Validation & Comparative
A Comparative Guide to the NMR and Mass Spectrometry Characterization of N-Ethyl-2-(2-methoxyphenoxy)ethanamine
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. N-Ethyl-2-(2-methoxyphenoxy)ethanamine, a derivative of the known pharmaceutical intermediate 2-(2-methoxyphenoxy)ethylamine used in the synthesis of Carvedilol, presents a unique characterization challenge.[1] This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural confirmation and purity assessment of this compound. By presenting predicted data alongside established methodologies, this document serves as a practical reference for the analytical chemist.
The introduction of an N-ethyl group to the primary amine of 2-(2-methoxyphenoxy)ethylamine is a critical modification that necessitates comprehensive analytical verification. Both NMR and MS provide complementary information to achieve this. While NMR offers a detailed map of the molecular skeleton and the electronic environment of each atom, MS provides precise mass information, confirming the elemental composition and offering insights into the molecule's fragmentation patterns.
Predicted Spectroscopic Data for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm):
The most significant change in the ¹H NMR spectrum upon N-ethylation will be the appearance of signals corresponding to the ethyl group, specifically a quartet and a triplet, and a downfield shift of the methylene group adjacent to the nitrogen.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Prediction |
| H-1' (Aromatic) | 6.85 - 7.00 | Multiplet | 4H | Aromatic protons of the methoxyphenoxy group. |
| H-OCH₃ | ~3.85 | Singlet | 3H | Methoxy group protons. |
| H-2 | ~4.10 | Triplet | 2H | Methylene protons adjacent to the phenoxy oxygen. |
| H-1 | ~2.90 | Triplet | 2H | Methylene protons adjacent to the nitrogen, expected to shift downfield compared to the primary amine due to the electron-donating ethyl group. |
| H-a (N-CH₂) | ~2.70 | Quartet | 2H | Methylene protons of the N-ethyl group, split by the adjacent methyl protons. |
| H-b (N-CH₂CH₃) | ~1.15 | Triplet | 3H | Methyl protons of the N-ethyl group, split by the adjacent methylene protons. |
| NH | Variable | Broad Singlet | 1H | Amine proton, chemical shift is concentration and solvent dependent. |
Predicted ¹³C NMR Data (in CDCl₃, referenced to TMS at 0 ppm):
The ¹³C NMR spectrum will confirm the presence of all carbon atoms in the molecule, with the N-ethyl group carbons appearing in the aliphatic region.
| Assignment | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C-1' (Aromatic, C-O) | ~158 | Aromatic carbon attached to the ether oxygen. |
| C-2' (Aromatic, C-OCH₃) | ~149 | Aromatic carbon attached to the methoxy group. |
| C-3'/C-6' (Aromatic) | ~114-122 | Aromatic CH carbons. |
| C-4'/C-5' (Aromatic) | ~121-123 | Aromatic CH carbons. |
| C-OCH₃ | ~56 | Methoxy carbon. |
| C-2 | ~68 | Methylene carbon adjacent to the phenoxy oxygen. |
| C-1 | ~50 | Methylene carbon adjacent to the nitrogen. |
| C-a (N-CH₂) | ~45 | Methylene carbon of the N-ethyl group. |
| C-b (N-CH₂CH₃) | ~15 | Methyl carbon of the N-ethyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the proposed structure. For this compound (C₁₁H₁₇NO₂), the expected exact mass is 195.1259 g/mol .
Predicted Mass Spectrum Data (Electron Ionization - EI):
| m/z | Predicted Fragment Ion | Interpretation |
| 195 | [M]⁺ | Molecular ion peak. |
| 180 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. |
| 166 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |
| 123 | [C₇H₇O₂]⁺ | Cleavage of the C-C bond between the ethylamine side chain and the oxygen, resulting in the methoxyphenoxy fragment. |
| 72 | [C₄H₁₀N]⁺ | Alpha-cleavage, fragmentation of the bond between C1 and C2, resulting in the N-ethyl ethanamine fragment. This is a characteristic fragmentation for N-alkyl amines. |
| 58 | [C₃H₈N]⁺ | A common fragment for N-ethyl amines resulting from cleavage of the Cα-Cβ bond. |
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended.
NMR Sample Preparation and Acquisition
The quality of NMR data is highly dependent on proper sample preparation.
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently invert to dissolve the sample completely.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).
-
Ensure proper phasing and baseline correction of the resulting spectrum.
-
Integrate all signals to determine the relative proton ratios.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
Workflow for NMR Analysis
Caption: A streamlined workflow for the NMR analysis of small molecules.
Mass Spectrometry Sample Preparation and Analysis
The choice of ionization technique is crucial for obtaining meaningful mass spectra. Electron ionization (EI) is well-suited for relatively volatile and thermally stable small molecules like this compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
-
GC-MS Analysis (for EI):
-
Inject a small volume (e.g., 1 µL) of the sample solution into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
The GC will separate the analyte from any impurities before it enters the mass spectrometer.
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to identify characteristic fragment ions that support the proposed structure.
-
Compare the observed spectrum with predicted fragmentation patterns and, if available, library spectra of similar compounds.
-
Workflow for Mass Spectrometry Analysis
Caption: A general workflow for the characterization of small molecules by GC-MS.
Comparative Analysis: NMR vs. Mass Spectrometry
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed structural information, including connectivity, stereochemistry, and electronic environment of atoms. | Molecular weight, elemental composition (with high resolution), and fragmentation patterns. |
| Strengths | Unambiguous structure determination, non-destructive, quantitative analysis is possible. | High sensitivity, provides molecular formula, compatible with chromatographic separation. |
| Limitations | Lower sensitivity compared to MS, requires higher sample concentration, complex spectra for large molecules. | Provides limited information on connectivity and stereochemistry, destructive technique. |
| Application to the Target Molecule | Confirms the presence and connectivity of the N-ethyl group, methoxy group, and the phenoxyethanamine backbone. | Confirms the molecular weight of 195 g/mol and provides fragmentation data consistent with the N-ethyl structure. |
Conclusion
The comprehensive characterization of this compound is best achieved through the synergistic use of NMR and mass spectrometry. NMR provides the definitive structural framework, confirming the successful N-alkylation and the integrity of the core structure. Mass spectrometry complements this by providing an accurate molecular weight and fragmentation data that serves as a secondary confirmation of the structure. For researchers in drug development and organic synthesis, the combined application of these two powerful analytical techniques ensures the identity and purity of their compounds, a critical step in the journey from laboratory synthesis to potential therapeutic application.
References
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Vihita Bio-Chem Pvt. Ltd. 2-(2-Methoxy Phenoxy) Ethyl Amine (Base). [Link]
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A Senior Application Scientist's Guide to the Purity Validation of 2-(2-methoxyphenoxy)ethylamine hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the quality of each starting material and intermediate is not merely a matter of compliance; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 2-(2-methoxyphenoxy)ethylamine hydrochloride is a critical intermediate in the synthesis of several widely-used APIs, including the antihypertensive agent Carvedilol and the benign prostatic hyperplasia treatment Tamsulosin[1][2]. Its structural integrity and purity are paramount, as any impurities can carry through the synthetic pathway, potentially leading to undesired side-products, reduced yields, and significant safety concerns in the final drug product.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to comprehensively validate the purity of 2-(2-methoxyphenoxy)ethylamine hydrochloride. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and compare the analytical strategy with that of a similar intermediate, 2-phenoxyaniline, to provide a broader context for purity validation in pharmaceutical development.
Chapter 1: The Analytical Imperative: Physicochemical Properties and Potential Impurities
Before delving into analytical methodology, understanding the molecule itself is crucial. 2-(2-methoxyphenoxy)ethylamine hydrochloride (Molecular Formula: C₉H₁₄ClNO₂, Molecular Weight: 203.67 g/mol ) is a primary amine salt, which dictates much of our analytical strategy[3]. Its structure contains a UV-active methoxyphenoxy group, a key feature for chromatographic detection, and protons amenable to NMR analysis.
The purity of this intermediate is directly influenced by its synthetic route. A common synthesis involves the reaction of guaiacol with a protected ethanolamine equivalent, followed by deprotection and salt formation[4]. This pathway introduces a predictable spectrum of potential impurities that a robust validation program must be designed to detect.
Common Process-Related Impurities:
-
Starting Materials: Unreacted guaiacol or ethanolamine derivatives.
-
Reaction By-products: Products of side reactions, such as dimerized species or products from incomplete reactions.
-
Reagents: Residual inorganic salts (e.g., potassium hydroxide) or catalysts used during synthesis[4].
-
Solvents: Organic solvents used during reaction and purification steps.
A comprehensive purity validation, therefore, is not a single measurement but an orthogonal approach, employing multiple analytical techniques to build a complete profile of the material.
Chapter 2: The Orthogonal Approach to Purity Validation
No single analytical method can provide a complete picture of a compound's purity. An orthogonal approach, using techniques with different separation and detection principles, is essential for a trustworthy assessment. This strategy ensures that impurities not detected by one method are captured by another.
Chromatographic Methods: The Cornerstone of Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the primary workhorse for purity determination of non-volatile organic compounds in the pharmaceutical industry, a status codified in pharmacopeial guidelines like USP General Chapter <621>[5][6].
Why HPLC is the primary choice: Its high resolving power allows for the separation of the main component from structurally similar impurities. The presence of the phenoxy chromophore in 2-(2-methoxyphenoxy)ethylamine allows for sensitive detection using a UV detector.
Detailed Experimental Protocol: HPLC-UV Purity Method
This protocol is a validated starting point for the analysis. Method validation should always be performed in accordance with ICH Q2(R1) guidelines to demonstrate suitability for its intended purpose[7][8].
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Causality: A C18 column provides excellent hydrophobic retention for the aromatic ring, enabling good separation from more polar or less retained impurities.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent, improving the peak shape of the primary amine by minimizing tailing on the silica-based stationary phase.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 275 nm. Causality: This wavelength corresponds to a UV maximum for the methoxyphenoxy chromophore, providing high sensitivity.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
-
Standard Solution: Accurately weigh ~10 mg of 2-(2-methoxyphenoxy)ethylamine hydrochloride reference standard and dissolve in 10 mL of diluent (1 mg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
-
System Suitability (A Self-Validating Check):
-
Before sample analysis, inject the standard solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0. Causality: These checks confirm that the chromatographic system is performing with adequate precision and that the peak shape is acceptable for accurate integration.
-
-
Data Analysis:
-
Calculate the purity of the sample using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Spectroscopic Methods: Identity and Absolute Quantification
While HPLC excels at separating components, spectroscopic methods provide definitive structural confirmation and an orthogonal method for quantification.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for structural elucidation. For purity, its power lies in its ability to act as a primary ratio method. Quantitative NMR (qNMR) can determine the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity[9][10].
Why qNMR is a powerful orthogonal technique: The signal intensity in NMR is directly proportional to the number of nuclei, regardless of the molecule's structure. This makes it a highly accurate quantitative tool that is not dependent on response factors, unlike chromatography[11].
Detailed Experimental Protocol: Purity by Quantitative ¹H NMR (qNMR)
-
Instrumentation & Materials:
-
High-resolution NMR Spectrometer (e.g., 400 MHz or higher).
-
Certified Internal Standard (IS): Maleic acid is a suitable choice. It is non-volatile, stable, has a simple spectrum with a sharp singlet that does not overlap with the analyte signals, and is accurately weighable.
-
Deuterated Solvent: DMSO-d₆. Causality: DMSO-d₆ is an excellent solvent for amine hydrochlorides and its residual peak does not interfere with key signals.
-
-
Sample Preparation:
-
Accurately weigh ~20 mg of 2-(2-methoxyphenoxy)ethylamine hydrochloride and ~10 mg of the maleic acid internal standard into a vial.
-
Dissolve the mixture in ~0.75 mL of DMSO-d₆. Ensure complete dissolution.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification.
-
Key Parameters: A long relaxation delay (D1) of at least 5 times the longest T1 of any peak of interest (typically D1 ≥ 30s) is critical. Causality: This ensures that all protons have fully relaxed between pulses, making the signal integrals directly proportional to the number of protons.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the methoxy singlet at ~3.8 ppm) and the singlet from the internal standard (maleic acid singlet at ~6.3 ppm).
-
Calculate the purity using the following equation:
Purity (%) = ( (Int_Analyte / N_Analyte) / (Int_IS / N_IS) ) x ( (MW_Analyte / MW_IS) ) x ( (m_IS / m_Analyte) ) x Purity_IS
Where:
-
Int: Integral value of the signal
-
N: Number of protons giving rise to the signal (e.g., 3 for the methoxy group)
-
MW: Molecular weight
-
m: Mass
-
Purity_IS: Purity of the internal standard (from its certificate)
-
Absolute and Ancillary Methods: Completing the Picture
To create a truly comprehensive purity profile, several other techniques should be employed.
-
Potentiometric Titration: As an amine hydrochloride, the compound can be assayed by non-aqueous acid-base titration[12][13]. This classical technique provides an absolute measure of the basic amine content and is an excellent orthogonal check on the chromatographic purity value.
-
Gas Chromatography (GC): Headspace GC is the standard method for determining residual solvents, as outlined in USP <467> and ICH Q3C[14][15]. This is critical as solvents are common process-related impurities.
-
Elemental Analysis (CHN): Combustion analysis provides the percentage of Carbon, Hydrogen, and Nitrogen in the sample. Comparing the experimental values to the theoretical values for the molecular formula provides a measure of absolute purity and can indicate the presence of inorganic impurities or water.
-
Karl Fischer Titration: This is the gold-standard method for the specific and accurate determination of water content.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is used to quantify trace elemental impurities, which may be introduced from catalysts or manufacturing equipment, as specified by ICH Q3D guidelines[16][17].
Chapter 3: Comparative Analysis and Data Interpretation
Orthogonal Method Comparison for Purity Validation
The following table summarizes the strengths and weaknesses of each technique in the context of validating 2-(2-methoxyphenoxy)ethylamine hydrochloride.
| Technique | Primary Purpose | Strengths | Limitations |
| HPLC-UV | Purity & Impurity Profiling | High resolution, high sensitivity for UV-active compounds, well-established. | Requires reference standards for impurity identification; response factors can vary. |
| ¹H qNMR | Identity & Absolute Purity | Primary quantitative method, provides structural information, universal detection.[9][10] | Lower sensitivity than HPLC, requires pure internal standard, can have signal overlap. |
| Potentiometric Titration | Assay (Absolute Purity) | High precision, low cost, absolute method based on stoichiometry.[12] | Not selective for the target amine if other basic impurities are present. |
| Headspace GC-MS | Residual Solvents | High sensitivity and specificity for volatile compounds.[3][14] | Only applicable to volatile and semi-volatile impurities. |
| Elemental Analysis | Elemental Composition | Provides fundamental composition, good for detecting inorganic impurities.[14] | Not specific to molecular structure; assumes a single compound. |
Comparison with an Alternative Intermediate: 2-Phenoxyaniline
To contextualize our analytical strategy, we can compare it to that for a similar molecule, 2-phenoxyaniline (C₁₂H₁₁NO). Like our target compound, it is an aromatic amine intermediate used in synthesis[18][19][20].
| Feature | 2-(2-methoxyphenoxy)ethylamine HCl | 2-Phenoxyaniline | Analytical Strategy Implications |
| Molecule Type | Primary Amine Salt | Primary Aromatic Amine | Both are amenable to similar HPLC conditions (C18 column) and non-aqueous titration. |
| Chromophore | Methoxyphenoxy | Phenoxy | Both have strong UV absorbance, making HPLC-UV the primary purity technique. |
| Volatility | Low (as salt) | Low | Both are unsuitable for direct GC analysis; HPLC is preferred. |
| Typical Purity | >98% (HPLC, NMR)[3] | >98% (HPLC)[18] | Similar purity expectations demand high-resolution analytical methods. |
The comparison shows that the fundamental analytical strategy—led by reverse-phase HPLC-UV and supported by spectroscopic and other methods—is broadly applicable to this class of aromatic amine intermediates. The specific method parameters (e.g., mobile phase, gradient) must be optimized for each molecule, but the underlying principles of validation remain the same.
Chapter 4: Visualizing the Validation Workflow
A logical workflow is critical to ensure all aspects of purity are assessed systematically. The following diagrams, rendered in DOT language, illustrate the overall validation process and the decision-making logic for impurity investigation.
Caption: Overall workflow for the comprehensive purity validation of the intermediate.
Caption: Decision tree for the investigation and control of detected impurities.
Conclusion
Validating the purity of a critical intermediate like 2-(2-methoxyphenoxy)ethylamine hydrochloride is a multi-faceted task that demands a rigorous, scientifically-grounded approach. A strategy built on the cornerstone of high-resolution HPLC for impurity profiling, confirmed by an orthogonal qNMR method for absolute purity, and supplemented by specific tests for water, solvents, and elemental impurities, constitutes a robust and trustworthy validation package. This comprehensive characterization ensures that the intermediate meets the stringent quality requirements for API synthesis, ultimately safeguarding the integrity of the final pharmaceutical product. By understanding the "why" behind each analytical choice and building a self-validating system of orthogonal methods, researchers and developers can proceed with confidence in the quality of their foundational materials.
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PubChem. (n.d.). 4-(2-Aminoethyl)benzene-1,2-diol;hydron;chloride. National Center for Biotechnology Information. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Purity 2-Phenoxyaniline for Dye Synthesis. Retrieved from [Link]
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ResearchGate. (2015). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Retrieved from [Link]
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Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
- Google Patents. (n.d.). US20060167077A1 - Process for preparation of carvedilol.
- Google Patents. (n.d.). CN113861047B - Synthesis method of 2-(2-methoxyphenoxy) ethylamine.
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U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH Q3D Elemental impurities. Retrieved from [Link]
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PharmaCompass. (n.d.). 4-(2-aminoethyl)benzene-1,2-diol hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. National Center for Biotechnology Information. Retrieved from [Link]
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European Patent Office. (n.d.). EP 1375474 A2 - Intermediate for the preparation of carvedilol. Retrieved from [Link]
- Google Patents. (n.d.). US8017803B2 - Process for the preparation of tamsulosin and intermediates thereof.
- Oriental Journal of Chemistry. (2008). Gas chromatographic methods for residual solvents analysis. 24(1), 529-536.
- International Journal of Pharmaceutical Sciences Review and Research. (2016). Potentiometric Determination of Amineptine Hydrochloride in Pure Form and Urine Using Coated Wire Ion-Selective Electrode. 39(2), 1-6.
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The University of Tokyo. (n.d.). Achieved continuous synthesis of tamsulosin, the active pharmaceutical ingredient of Harnal, a treatment for dysuria. Retrieved from [Link]
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FILAB. (n.d.). ICH Q3D: Elemental impurity analysis. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. 3(6), 33-45.
- Saraswati Institute of Pharmaceutical Sciences. (n.d.).
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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ExportersIndia. (n.d.). 2-(2-Methoxy Phenoxy) Ethyl Amine (Base). Retrieved from [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Retrieved from [Link]
-
ChemInform. (2013). Improved Process for the Preparation of Tamsulosin Hydrochloride. 44(25). [Link]
- University of Wisconsin-Madison. (2017).
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. Retrieved from [Link]
-
ResearchGate. (2019). Practical guide for accurate quantitative solution state NMR analysis. Retrieved from [Link]
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MDPI. (2020). Potentiometric Determination of Maprotiline Hydrochloride in Pharmaceutical and Biological Matrices Using a Novel Modified Carbon Paste Electrode. Sensors, 20(21), 6061. [Link]
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PubMed. (2008). New practical synthesis of Tamsulosin. Chirality, 20(6), 790-795. [Link]
- BenchChem. (n.d.). Validating the Purity of Synthesized 2,4-Bis(2-methylphenoxy)
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Exposome-Explorer. (n.d.). Dopamine (Compound). Retrieved from [Link]
- U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR).
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National Center for Biotechnology Information. (2011). Novel design and synthesis of modified structure of carvedilol. Cardiovascular & Hematological Agents in Medicinal Chemistry, 9(3), 139-144. [Link]
- Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of N-Ethyl-2-(2-methoxyphenoxy)ethanamine
For researchers and professionals in drug development, the precise structural elucidation of novel or modified compounds is a cornerstone of rigorous scientific practice. N-Ethyl-2-(2-methoxyphenoxy)ethanamine, a derivative of the known pharmaceutical intermediate 2-(2-Methoxyphenoxy)ethylamine (Carvedilol Related Compound E)[1][2], presents a unique characterization challenge. While extensive spectroscopic data for its primary amine precursor is commercially available, published experimental spectra for the N-ethylated derivative are not readily accessible.
This guide, therefore, takes a predictive and comparative approach. We will leverage the known spectroscopic features of the parent compound and related analogs to forecast the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. This exercise in spectroscopic interpretation is vital for any scientist working on the synthesis and verification of new chemical entities.
Structural Comparison: The Impact of N-Alkylation
The introduction of an ethyl group onto the nitrogen atom of 2-(2-methoxyphenoxy)ethanamine induces subtle yet significant changes in the molecule's electronic environment and steric profile. These modifications are directly reflected in its spectroscopic signatures. A clear understanding of these structural differences is paramount for accurate spectral interpretation.
Caption: Structural relationship between the primary amine and its N-ethylated derivative.
Predicted Spectroscopic Data and Comparative Analysis
The following sections provide a detailed prediction of the key spectroscopic data for this compound, contrasted with its unalkylated precursor.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The addition of the N-ethyl group will introduce new signals and cause predictable shifts in the existing proton and carbon environments.
| Assignment | Predicted Chemical Shift (ppm) for this compound | Reported Chemical Shift (ppm) for 2-(2-Methoxyphenoxy)ethylamine | Rationale for Prediction |
| Ar-H | 6.8 - 7.2 (m, 4H) | ~6.8 - 7.2 | The aromatic protons are largely unaffected by N-alkylation and will remain in a similar region. |
| O-CH₂ | ~4.1 (t, 2H) | ~4.0 | A minor downfield shift is expected due to the altered electronic nature of the nearby secondary amine. |
| N-CH₂ (backbone) | ~3.0 (t, 2H) | ~2.9 | A slight downfield shift is anticipated due to the presence of the adjacent ethyl group. |
| OCH₃ | ~3.8 (s, 3H) | ~3.8 | The methoxy group is distant from the site of modification and should remain largely unchanged. |
| NH | 1.5 - 2.5 (br s, 1H) | 1.5 - 2.5 (br s, 2H) | The broad singlet for the amine proton will now integrate to one proton. Its chemical shift can be variable and is concentration-dependent. |
| N-CH₂ (ethyl) | ~2.7 (q, 2H) | N/A | A new quartet signal will appear due to coupling with the methyl protons of the ethyl group. |
| CH₃ (ethyl) | ~1.1 (t, 3H) | N/A | A new triplet signal will be present from the terminal methyl of the ethyl group, coupled to the adjacent methylene. |
| Assignment | Predicted Chemical Shift (ppm) for this compound | Rationale for Prediction |
| Aromatic C | 110 - 160 | The aromatic carbons will have similar shifts to the parent compound. |
| O-CH₂ | ~68 | The chemical shift will be comparable to the parent amine. |
| N-CH₂ (backbone) | ~50 | A downfield shift is expected compared to the primary amine due to the substitution effect of the ethyl group. |
| OCH₃ | ~55 | The methoxy carbon's environment is largely unchanged. |
| N-CH₂ (ethyl) | ~45 | A new signal for the ethyl methylene carbon will appear in this region, typical for carbons adjacent to a nitrogen.[3] |
| CH₃ (ethyl) | ~15 | The terminal methyl carbon of the ethyl group will introduce a new signal in the aliphatic region.[4] |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The transition from a primary to a secondary amine will be clearly observable.
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Expected Wavenumber (cm⁻¹) for 2-(2-Methoxyphenoxy)ethylamine | Rationale for Prediction |
| N-H Stretch | ~3300-3350 (weak-medium, sharp) | ~3300-3400 (two bands, medium) | A secondary amine exhibits a single, sharp N-H stretching band, unlike the two bands seen for a primary amine. |
| C-H Stretch (Aromatic) | >3000 | >3000 | Characteristic C-H stretches for the aromatic ring will be present in both compounds. |
| C-H Stretch (Aliphatic) | 2850-2960 | 2850-2960 | The addition of the ethyl group will increase the intensity of the aliphatic C-H stretching bands. |
| C=C Stretch (Aromatic) | ~1450-1600 | ~1450-1600 | Aromatic ring stretches will be present and largely unchanged. |
| C-O Stretch (Ether) | ~1250 (asymmetric), ~1030 (symmetric) | ~1250, ~1030 | The strong C-O stretching bands of the aryl-alkyl ether will be a prominent feature in both spectra. |
| C-N Stretch | ~1100-1200 | ~1000-1100 | The C-N stretching vibration may shift slightly upon N-alkylation. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The N-ethylated derivative will have a higher molecular weight and a distinct fragmentation pattern.
-
Predicted Molecular Ion ([M]⁺): The molecular weight of this compound (C₁₁H₁₇NO₂) is 195.26 g/mol . Therefore, the molecular ion peak is expected at m/z = 195.
-
Predicted Fragmentation Pattern:
-
Alpha-Cleavage: A prominent fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen. This would result in the formation of a stable iminium ion. For this compound, this would likely lead to a base peak at m/z = 58, corresponding to [CH₃CH₂NH=CH₂]⁺.
-
Loss of the Ethyl Group: Cleavage of the N-ethyl bond could lead to a fragment at m/z = 166.
-
Cleavage of the Phenoxy Group: Fragmentation at the ether linkage could produce ions corresponding to the methoxyphenoxy group (m/z = 123) or the remaining ethylamine portion.
-
Experimental Protocols
For researchers who synthesize this compound, the following are standardized protocols for acquiring the spectroscopic data discussed above.
NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
IR Data Acquisition (Attenuated Total Reflectance - ATR)
Caption: Workflow for ATR-FTIR data acquisition.
Mass Spectrometry Data Acquisition (Electron Ionization - EI)
Caption: Workflow for EI-MS data acquisition.
Conclusion
While direct experimental data for this compound remains elusive in the public domain, a thorough understanding of spectroscopic principles allows for a robust prediction of its key spectral features. The N-ethylation of 2-(2-methoxyphenoxy)ethanamine will most notably introduce new signals in the ¹H and ¹³C NMR spectra, alter the N-H stretching band in the IR spectrum, and increase the molecular weight with a distinct fragmentation pattern in the mass spectrum. This predictive guide serves as a valuable tool for any researcher embarking on the synthesis and characterization of this and related compounds, underscoring the power of comparative spectroscopic analysis in modern drug discovery and development.
References
-
PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
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A Comparative Analysis of Phenoxyethylamine Derivatives on Adrenergic Receptors: A Guide for Researchers
This guide provides a comprehensive comparative study of phenoxyethylamine derivatives and their interactions with the adrenergic receptor family. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances that dictate receptor selectivity and functional outcomes. We will explore the experimental methodologies used to characterize these interactions, present comparative data for a selection of derivatives, and provide the foundational knowledge necessary to interpret these findings in the context of drug discovery and pharmacological research.
Introduction to Phenoxyethylamines and Adrenergic Receptors
The adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to the regulation of a myriad of physiological processes, including cardiovascular function, smooth muscle contraction, and metabolic pathways.[1] These receptors are the primary targets of the endogenous catecholamines, epinephrine and norepinephrine. Phenoxyethylamine derivatives, a broad class of synthetic compounds, have been extensively studied for their ability to modulate adrenergic receptor activity, acting as agonists, antagonists, or partial agonists. Their therapeutic applications are vast, ranging from the treatment of hypertension and asthma to benign prostatic hyperplasia.[2]
The adrenergic receptor family is broadly classified into two main groups, α and β receptors, which are further subdivided into several subtypes: α₁, α₂, β₁, β₂, and β₃. Each subtype exhibits a unique tissue distribution and couples to distinct intracellular signaling pathways, leading to diverse physiological responses. Understanding the selectivity of phenoxyethylamine derivatives for these receptor subtypes is paramount for developing targeted therapies with improved efficacy and reduced off-target effects.
Decoding the Structure-Activity Relationship (SAR)
The interaction of a phenoxyethylamine derivative with an adrenergic receptor is governed by its chemical structure. Key structural features determine the compound's affinity, selectivity, and intrinsic activity (agonist vs. antagonist). The core phenoxyethylamine scaffold consists of a phenyl ring linked to an ethylamine side chain via an ether oxygen. Modifications to the phenyl ring, the ethylamine side chain, and the terminal amine group profoundly influence the pharmacological profile.
For instance, the nature and position of substituents on the phenyl ring can confer selectivity for α or β receptors. Similarly, the size of the substituent on the amino group is a critical determinant of β-receptor versus α-receptor activity; larger substituents tend to favor β-receptor interaction.[3] The presence and stereochemistry of a hydroxyl group on the β-carbon of the ethylamine chain are also crucial for agonist activity at both α and β receptors.
Adrenergic Receptor Subtypes and Their Signaling Cascades
A thorough understanding of the downstream signaling pathways activated by each adrenergic receptor subtype is essential for interpreting functional data.
-
α₁-Adrenergic Receptors (Gq-coupled): Upon agonist binding, α₁-receptors activate the Gq family of G proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[4] This cascade ultimately leads to smooth muscle contraction.
-
α₂-Adrenergic Receptors (Gi-coupled): These receptors couple to the Gi family of G proteins, which inhibit the activity of adenylyl cyclase.[5] This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent downstream effects, such as the inhibition of norepinephrine release from presynaptic terminals.
-
β-Adrenergic Receptors (Gs-coupled): β₁, β₂, and β₃ receptors all couple to the Gs family of G proteins.[6] Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This increase in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets to elicit physiological responses such as increased heart rate and force of contraction (β₁), smooth muscle relaxation (β₂), and lipolysis (β₃).[7]
Experimental Characterization of Phenoxyethylamine Derivatives
To comparatively assess the performance of phenoxyethylamine derivatives, a combination of binding and functional assays is employed. These assays provide quantitative data on the affinity, selectivity, and potency of the compounds.
Radioligand Binding Assays: Quantifying Affinity and Selectivity
Radioligand binding assays are the gold standard for determining the binding affinity of a compound to its receptor.[8][9] These assays utilize a radiolabeled ligand (e.g., ³H-prazosin for α₁, ³H-rauwolscine for α₂, ³H-dihydroalprenolol for β) that binds with high affinity and specificity to the target receptor.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the adrenergic receptor subtype of interest in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand.
-
Add increasing concentrations of the unlabeled phenoxyethylamine derivative (the competitor).
-
To determine non-specific binding, include wells with the radioligand and a high concentration of a known, non-radioactive antagonist.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Allow the filters to dry, and then add a scintillation cocktail.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Assessing Potency and Efficacy
Functional assays measure the biological response elicited by a compound upon binding to its receptor. These assays are crucial for determining whether a compound is an agonist, antagonist, or inverse agonist, and for quantifying its potency (EC₅₀ for agonists, IC₅₀ for antagonists) and efficacy (Emax).
1. cAMP Accumulation Assay (for β and α₂ Receptors)
This assay measures the intracellular levels of cAMP, the second messenger for Gs- and Gi-coupled receptors.[6][10][11]
Detailed Protocol: cAMP Accumulation Assay
-
Cell Culture:
-
Culture cells expressing the β or α₂ adrenergic receptor subtype of interest in a suitable medium.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
For agonist testing, add increasing concentrations of the phenoxyethylamine derivative. For antagonist testing, add a fixed concentration of a known agonist along with increasing concentrations of the test compound.
-
Incubate the plate for a specific time at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.
-
-
Data Analysis:
-
Plot the measured signal (proportional to cAMP concentration) against the logarithm of the compound concentration.
-
For agonists, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and Emax (the maximal effect).
-
For antagonists, determine the IC₅₀ (the concentration that inhibits 50% of the agonist-induced response).
-
2. Intracellular Calcium Mobilization Assay (for α₁ Receptors)
This assay measures the transient increase in intracellular calcium concentration that occurs upon activation of Gq-coupled receptors.[12][13][14][15][16]
Detailed Protocol: Intracellular Calcium Mobilization Assay
-
Cell Culture and Dye Loading:
-
Culture and seed cells expressing the α₁ adrenergic receptor subtype as described for the cAMP assay.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).
-
Record a baseline fluorescence reading.
-
Inject increasing concentrations of the phenoxyethylamine agonist or a fixed concentration of an agonist with increasing concentrations of an antagonist.
-
Immediately begin recording the fluorescence intensity over time to capture the transient calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the logarithm of the compound concentration.
-
Determine the EC₅₀ and Emax for agonists, or the IC₅₀ for antagonists.
-
3. GTPγS Binding Assay (Universal for G-protein Activation)
This assay directly measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS. It can be used for all G protein-coupled adrenergic receptor subtypes.[17][18][19]
Detailed Protocol: GTPγS Binding Assay
-
Membrane Preparation:
-
Prepare cell membranes as described for the radioligand binding assay.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, GDP (to ensure G proteins are in the inactive state), and increasing concentrations of the phenoxyethylamine agonist.
-
To determine non-specific binding, include wells with a high concentration of unlabeled GTPγS.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for a specific time.
-
-
Separation and Quantification:
-
Separate the membrane-bound [³⁵S]GTPγS from the free form by rapid filtration, similar to the radioligand binding assay.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding to obtain the specific [³⁵S]GTPγS binding.
-
Plot the specific binding against the logarithm of the agonist concentration and determine the EC₅₀ and Emax.
-
Comparative Data of Selected Phenoxyethylamine Derivatives
The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀/IC₅₀) of a selection of phenoxyethylamine derivatives and related compounds at different adrenergic receptor subtypes. This data is compiled from various literature sources and serves as a comparative guide.
Table 1: Binding Affinities (Ki, nM) of Adrenergic Ligands
| Compound | α₁ | α₂A | β₁ | β₂ |
| Phenoxybenzamine | 1.8 | 300 | >10,000 | >10,000 |
| Phentolamine | 25 | 20 | >10,000 | >10,000 |
| Prazosin | 0.2 | 200 | >10,000 | >10,000 |
| Yohimbine | 500 | 0.7 | >10,000 | >10,000 |
| Propranolol | 1000 | >10,000 | 1.1 | 0.8 |
| ICI-118,551 | >10,000 | >10,000 | 120 | 1.2 |
Note: Data are approximate values from multiple sources and should be used for comparative purposes. Ki values represent the concentration of the ligand that will bind to 50% of the receptors in the absence of a competing ligand.
Table 2: Functional Potencies (EC₅₀/IC₅₀, nM) of Adrenergic Ligands
| Compound | α₁ (Antagonist IC₅₀) | α₂A (Agonist EC₅₀) | β₁ (Agonist EC₅₀) | β₂ (Agonist EC₅₀) |
| Phenoxybenzamine | 2.5 | - | - | - |
| Phentolamine | 30 | - | - | - |
| Clonidine | - | 15 | - | - |
| Isoproterenol | - | - | 5 | 2 |
| Salbutamol | - | - | 500 | 10 |
Note: Data are approximate values from multiple sources. EC₅₀ is the concentration of an agonist that produces 50% of the maximal response. IC₅₀ is the concentration of an antagonist that inhibits 50% of the response to a fixed concentration of an agonist.
Conclusion and Future Directions
The comparative study of phenoxyethylamine derivatives at adrenergic receptors is a cornerstone of cardiovascular and respiratory pharmacology. The structure-activity relationships are well-defined, yet the quest for compounds with higher selectivity and improved pharmacokinetic profiles continues. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of novel adrenergic ligands.
Future research will likely focus on the development of subtype-selective compounds, particularly for the α₁ and α₂ receptor subtypes, to minimize side effects. Furthermore, the concept of biased agonism, where a ligand can preferentially activate one signaling pathway over another at the same receptor, is an emerging area of interest that could lead to the development of a new generation of more refined and targeted adrenergic drugs.
References
- Minneman, K. P., Han, C., & Abel, P. W. (1988). Comparison of alpha 1-adrenergic receptor subtypes distinguished by chlorethylclonidine and WB 4101. Molecular pharmacology, 33(5), 509–514.
- Brown, R. D., Berger, K. D., & Taylor, P. (1984). Alpha 1-adrenergic receptor activation mobilizes cellular Ca2+ in a muscle cell line. The Journal of biological chemistry, 259(12), 7554–7562.
- Cornett, L. E., & Norris, J. S. (1982). Characterization of the alpha 1-adrenergic receptor in a smooth muscle cell line. The Journal of biological chemistry, 257(2), 694–697.
- Harrison, T. M., & Traynor, J. R. (2003). The GTPγS binding assay: a flexible and adaptable method for characterizing G-protein-coupled receptors. Life sciences, 74(2-3), 213–232.
- Milligan, G. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British journal of pharmacology, 140(5), 819–826.
- Hieble, J. P., Bylund, D. B., Clarke, D. E., Eikenburg, D. C., Langer, S. Z., Lefkowitz, R. J., Minneman, K. P., & Ruffolo, R. R. (1995). International Union of Pharmacology. X. Recommendation for nomenclature of alpha 1-adrenoceptors: consensus update. Pharmacological reviews, 47(2), 267–270.
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
- Wang, T., Li, Z., Cvijic, M. E., & Sittampalam, G. S. (2017). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
- Neubig, R. R., Spedding, M., Kenakin, T., & Christopoulos, A. (2003). International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification. XXXVIII. Update on terms and symbols in quantitative pharmacology. Pharmacological reviews, 55(4), 597–606.
- Graham, R. M., & Lanier, S. M. (1990). Adrenergic receptors: structure and function. Cleveland Clinic journal of medicine, 57(5), 481–491.
- Baker, J. G. (2010). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British journal of pharmacology, 160(5), 1048–1061.
- Bylund, D. B., Eikenberg, D. C., Hieble, J. P., Langer, S. Z., Lefkowitz, R. J., Minneman, K. P., Molinoff, P. B., Ruffolo, R. R., & Trendelenburg, A. U. (1994). International Union of Pharmacology nomenclature of adrenoceptors. Pharmacological reviews, 46(2), 121–136.
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Agilent Technologies. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Phenoxybenzamine. In StatPearls. Retrieved from [Link]
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Wikipedia. (n.d.). ICI-118,551. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
